Pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | pyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyridine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25013-01-8, Array | |
| Record name | Pyridine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021924 | |
| Record name | Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen., Liquid, Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a nauseating, fish-like odor. | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
239 °F at 760 mmHg (NTP, 1992), 115.2-115.3 °C, 115.00 to 116.00 °C. @ 760.00 mm Hg, 115 °C, 240 °F | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
68 °F (NTP, 1992), 20 °C, 68 °F (CLOSED CUP), 20 °C (closed cup), 20 °C c.c., 68 °F | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Miscible with water @ 20 °C, Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids., 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.983 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.98272 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.983 at 68 °F, 0.98 | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 0.982 (AIR= 1), Relative vapor density (air = 1): 2.73, 2.72 | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992), 20.8 [mmHg], 20.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 16 mmHg | |
| Record name | PYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1403 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/119 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |
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Color/Form |
Colorless to yellow liquid. | |
CAS No. |
110-86-1 | |
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Melting Point |
-44 °F (NTP, 1992), -41.6 °C, -42 °C, -44 °F | |
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Advanced Synthetic Methodologies for Pyridine and Its Derivatives
Classical and Modern Annulation Strategies
Annulation reactions provide convergent routes to the pyridine core, often allowing for control over the substitution pattern. Both classical and modern approaches continue to be refined and applied in the synthesis of diverse this compound derivatives.
Hantzsch this compound Synthesis and its Modifications
The Hantzsch this compound synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a well-established multicomponent reaction for preparing dihydrothis compound (B1217469) derivatives, which can then be oxidized to pyridines. organic-chemistry.orgscribd.comwikipedia.org The classical Hantzsch synthesis typically involves the condensation of an aldehyde with two equivalents of a β-keto ester and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgscribd.comwikipedia.org This reaction proceeds through a series of steps, including enolate formation, Knoevenagel condensation, Michael addition, and cyclization, ultimately yielding a 1,4-dihydrothis compound. scribd.comwikipedia.org Subsequent oxidation of the dihydrothis compound intermediate, often using oxidizing agents like nitric acid, nitrous acid, or manganese dioxide, furnishes the aromatic this compound ring. organic-chemistry.orgthermofisher.com
While the original Hantzsch synthesis often provided symmetrical products and could suffer from drawbacks such as harsh conditions and long reaction times, numerous modifications have been developed to address these limitations and expand the scope of the reaction. wikipedia.orgthermofisher.comimamu.edu.sa Modifications have enabled the synthesis of unsymmetrical dihydropyridines and pyridines. For instance, utilizing the Knoevenagel modification allows for the preparation of various substituted 1,5-dicarbonyl compounds, which are key intermediates. thermofisher.com Researchers have also explored greener conditions, including reactions in aqueous micelles under ultrasonic irradiation or using ionic liquids as catalysts at room temperature, leading to improved yields and reduced reaction times. wikipedia.orgimamu.edu.sa Microwave irradiation has also been successfully applied to the Hantzsch synthesis, offering rapid reaction times. wikipedia.orgbeilstein-journals.org
Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz this compound synthesis is another significant annulation method, particularly useful for the preparation of 2,3,6-trisubstituted pyridines. organic-chemistry.orgnih.gov First reported in 1957, this reaction involves the condensation of enamines with ethynyl (B1212043) ketones. organic-chemistry.orgnih.govsynarchive.comjk-sci.com The reaction typically proceeds through a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. organic-chemistry.orgsynarchive.com This intermediate then undergoes heat-induced E/Z isomerization followed by cyclodehydration to yield the this compound product. organic-chemistry.orgsynarchive.com
While the original Bohlmann-Rahtz synthesis was a two-step procedure requiring the isolation of the aminodiene intermediate and high temperatures for cyclodehydration, recent advancements have enhanced its synthetic utility. beilstein-journals.orgorganic-chemistry.org The use of Brønsted or Lewis acid catalysts can facilitate the cyclodehydration at lower temperatures and, in some cases, allows for a one-pot process without isolation of the intermediate. beilstein-journals.orgorganic-chemistry.orgnih.govjk-sci.com Microwave assistance and continuous flow reactors have also been successfully applied to the Bohlmann-Rahtz reaction, offering more efficient and scalable synthesis. researchgate.netbeilstein-journals.orgorganic-chemistry.orgthieme-connect.com Modified Bohlmann-Rahtz procedures have been applied to the synthesis of various this compound derivatives, including terpyridines and fluorescent cyanopyridines. core.ac.uk
One-Pot Cyclocondensation Reactions
Recent developments in this area include three-component cyclocondensation processes that are modifications of traditional methods like the Bohlmann-Rahtz reaction. core.ac.uk For example, polysubstituted pyridines can be prepared by the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone in a one-pot process, often without the need for an additional acid catalyst. core.ac.uk This tandem Michael addition-heterocyclization sequence allows for regiochemical control. core.ac.uk Another one-pot approach involves the annulation of aromatic terminal alkynes with benzamides as the nitrogen source, yielding 3,5-diaryl pyridines. mdpi.com Microwave irradiation has also been employed in one-pot three-component reactions for the synthesis of highly functionalized pyridines from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com These one-pot methods often feature mild conditions, high atom utilization, and convenient access to starting materials. researchgate.netmdpi.commdpi.com
Cycloaddition Reactions
Cycloaddition reactions provide powerful tools for constructing cyclic systems, including pyridines, through the concerted or stepwise formation of multiple bonds. researchgate.netnih.govresearchgate.net Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a particularly effective method for the de novo synthesis of pyridines from nitriles and alkynes. nih.govresearchgate.netscispace.comrsc.org This approach allows for the simultaneous formation of several bonds in one step and offers the ability to control the substitution pattern. nih.govresearchgate.net
Various transition metals, including cobalt, rhodium, and nickel, have been successfully employed as catalysts in these cycloaddition reactions. scispace.comrsc.orgnih.gov Cobalt-catalyzed [2+2+2] cycloaddition of alkynes or diynes with nitriles is a versatile method for constructing multi-substituted pyridines, including chiral and achiral derivatives. scispace.comrsc.org Rhodium(III)-catalyzed C-H functionalization followed by reaction with terminal alkynes has also been reported for the synthesis of substituted pyridines. ijpsonline.comijpsonline.com While the Diels-Alder reaction involving 1-azadienes and alkenes/alkynes is conceptually possible for this compound synthesis, it is often disfavored; however, inverse electron-demand Diels-Alder reactions using heterocyclic azadienes followed by extrusion have proven more successful. baranlab.org
Oxidative Cyclization Methods
Oxidative cyclization reactions involve the formation of a ring through a process that includes an oxidation step. These methods offer valuable routes to this compound derivatives, often starting from acyclic or partially cyclic precursors. researchgate.netijpsonline.comorganic-chemistry.org
Recent examples include iodoxybenzoic acid (IBX)-mediated oxidative cyclization of N-hydroxyalkyl enamines, which can provide substituted pyridines with good selectivity. ijpsonline.comorganic-chemistry.org Metal-free oxidative cyclization approaches have also been developed. organic-chemistry.org Oxidative one-pot sequential reactions of saturated ketones with electron-deficient enamines have been shown to enable the synthesis of 3-acylpyridines and this compound-3-carboxylates through a cascade process involving oxidative dehydrogenation, Michael addition, aldol (B89426) condensation, and oxidative aromatization. organic-chemistry.org Palladium-catalyzed cyclization reactions in the presence of an oxidant have also been reported for this compound synthesis. ijpsonline.comijpsonline.com
Transannulation Reactions
Transannulation reactions involve the rearrangement of a cyclic or heterocyclic system to form a new ring system. In the context of this compound synthesis, transannulation can provide access to fused this compound derivatives or functionalized pyridines from suitable precursors. researchgate.netnih.govnih.govrsc.org
One notable area of research involves the transition metal-catalyzed denitrogenative transformations of pyridotriazoles. nih.govnih.gov Pyridotriazoles can undergo ring-chain tautomerism to generate reactive intermediates that, in the presence of a transition metal catalyst, can participate in transannulation reactions with various coupling partners, such as nitriles or alkynes. nih.govnih.govresearchgate.net This approach has been utilized for the synthesis of N-fused heterocyclic systems, including imidazopyridines, and offers high efficiency and atom economy with molecular nitrogen as the only byproduct. nih.govnih.govresearchgate.net Lewis acid-catalyzed denitrogenative transannulation of pyridotriazoles with nitriles has also been reported as a metal-free route to imidazopyridines. researchgate.net
Table 1: Selected Examples of this compound Synthesis Methodologies and Key Features
| Methodology | Key Reactants | Typical Products | Key Features |
| Hantzsch this compound Synthesis | Aldehyde, β-keto ester (2 equiv), Nitrogen source | 1,4-Dihydropyridines (Pyridines) | Multicomponent, yields dihydropyridines requiring oxidation, modifiable. organic-chemistry.orgscribd.comwikipedia.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | 2,3,6-Trisubstituted Pyridines | Two-step (often one-pot now), proceeds via aminodiene intermediate, regioselective. organic-chemistry.orgnih.govsynarchive.com |
| One-Pot Cyclocondensation | Varied (e.g., 1,3-dicarbonyl, NH3, alkynone) | Polysubstituted Pyridines | Efficient, minimizes purification, cascade reactions, high atom utilization. researchgate.netcore.ac.ukmdpi.commdpi.com |
| [2+2+2] Cycloaddition | Nitrile, Alkynes (2 equiv) | Substituted Pyridines | De novo construction, transition metal-catalyzed, control over substitution. nih.govresearchgate.netscispace.comrsc.org |
| Oxidative Cyclization | Varied (e.g., N-hydroxyalkyl enamines) | Substituted Pyridines | Forms ring via oxidation step, metal-free options available. researchgate.netijpsonline.comorganic-chemistry.org |
| Transannulation (from Pyridotriazoles) | Pyridotriazole, Coupling partner (e.g., nitrile) | Fused Pyridines (e.g., Imidazopyridines) | Rearrangement of ring system, denitrogenative, metal-catalyzed or metal-free. nih.govnih.govresearchgate.net |
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has revolutionized the field of C-H functionalization, providing elegant routes to construct complex molecules from simple precursors. For this compound, the strong coordinating ability of its nitrogen atom can sometimes inhibit metal catalysts, posing a challenge for developing efficient transformations dicp.ac.cnnih.gov. However, significant advancements have been made in overcoming these limitations, leading to a variety of highly selective C-H functionalization reactions.
C–H Functionalization of this compound Rings
The direct functionalization of C-H bonds on this compound rings offers a versatile platform for diversification. This section details various C-H functionalization strategies, including alkylation, alkenylation, arylation, heteroarylation, and borylation.
C-H alkylation of this compound derivatives allows for the direct introduction of alkyl chains onto the this compound scaffold, a crucial transformation for accessing a wide array of this compound-containing molecules beilstein-journals.org.
Detailed Research Findings:
Ortho-Alkylation: Early work by Jordan and co-workers in 1989 demonstrated ortho-selective C-H alkylation of 2-picoline (PubChem CID: 7953) with propene using a cationic zirconium complex beilstein-journals.orgdicp.ac.cn. Bergman and Ellman also reported Rh(I)-catalyzed ortho-C-H alkylation of pyridines at high temperatures beilstein-journals.orgdicp.ac.cn. More recently, Hou and Guan developed an atom-economical method for selective ortho-alkylation of pyridines with olefins using cationic half-sandwich rare-earth catalysts, such as scandium (Sc) or yttrium (Y) complexes, in combination with B(C₆F₅)₃ as an activator beilstein-journals.org. This method showed broad substrate scope for both pyridines and olefins, including α-olefins, styrenes, and conjugated dienes beilstein-journals.org.
C2-Alkylation: Selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes has been achieved using a heterobimetallic Rh–Al catalyst, reported by Nakao and co-workers in 2021 beilstein-journals.org. This reaction yielded linear products with aliphatic alkenes and branched/alkenylated products with vinylarenes, demonstrating excellent yields and good functional group tolerance beilstein-journals.org. In 2022, Ye and co-workers reported an enantioselective C2-alkylation of pyridines using a chiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalyst system, effective for a wide range of pyridines, including unsubstituted, C2-, C3-, and C4-substituted pyridines, and complex bioactive molecules, achieving up to 81% yield and 97% enantiomeric excess (ee) beilstein-journals.orgdicp.ac.cn.
C3-Alkylation: Zeng and co-workers reported a palladium-catalyzed dehydrogenative Heck reaction on pyridines with simple alkenes, promoted by mono-N-protected amino acids (MPAA) ligands, leading to C3-alkenylated products beilstein-journals.org.
C4-Alkylation: Direct selective C4-alkylation of this compound has been reported by Hiyama and Zhang's groups beilstein-journals.org.
Table 1: Examples of Transition-Metal-Catalyzed C-H Alkylation of Pyridines
| Catalyst System | This compound Position | Alkylating Agent | Regioselectivity | Yield (%) | Enantioselectivity (ee%) | Reference |
| Cationic Sc/Y complex + B(C₆F₅)₃ | Ortho | Olefins | Ortho-selective | Broad | N/A | beilstein-journals.org |
| Rh–Al bimetallic catalyst | C2 | Alkenes | C2-monoalkylation | Excellent | N/A | beilstein-journals.org |
| Chiral phosphine oxide-ligated Ni–Al catalyst | C2 | 1,3-Dienes | C2-alkylation | Up to 81 | Up to 97 | dicp.ac.cn |
| Ir-silyl complex | C3 | Aldehydes | C3-alkylation | N/A | N/A | beilstein-journals.org |
| NiBr₂·TMEDA | C2 | Alcohols | C2-alkylation | Good | N/A | mdpi.com |
| Mn-catalyzed with amide assistance | Various | Alkyl halides | Regioselective | Wide | N/A | researchgate.net |
C-H alkenylation enables the direct introduction of alkene functionalities onto the this compound ring, offering opportunities for further synthetic transformations.
Detailed Research Findings:
Ortho-Alkenylation: Palladium-catalyzed alkenylation of this compound N-oxides (PubChem CID: 2366) with olefins proceeds with excellent regio-, stereo-, and chemoselectivity, yielding ortho-alkenylated N-oxide derivatives in good to excellent yields acs.orgnih.govresearchgate.net.
C2-Alkenylation: A strategy for C-H activation of pyridines involving direct C2-selective alkenylation has been achieved using a nickel/Lewis acid catalyst system researchgate.net. The use of diorganozinc compounds as the Lewis acid affords C2-monoalkenylation products, while AlMe₃ can lead to C2-dienylated products from double insertion of alkynes into the C(2)-H bond researchgate.net. Chen and co-workers reported a Pd/Cu-catalyzed regio- and stereoselective synthesis of C2-alkenylated pyridines from internal alkynes and pyridinium (B92312) salts beilstein-journals.org.
C3-Alkenylation: A significant challenge has been the C3-H alkenylation of pyridines, especially when this compound is the limiting reagent nih.govnih.gov. Ye and co-workers reported a bifunctional N-heterocyclic carbene-ligated Ni-Al catalyst that smoothly furnishes C3-H alkenylation of pyridines, overriding the intrinsic C2 and/or C4 selectivity nih.govnih.gov. This method provides C3-alkenylated pyridines in 43-99% yields with up to 98:2 C3 selectivity and is effective for late-stage C3 alkenylation of complex this compound motifs nih.govnih.gov. Rhodium-catalyzed directed C-H olefination of pyridines using various directing groups has also been reported beilstein-journals.org.
Para/Meta-Alkenylation: Yap and co-workers developed a method for direct para and meta-C-H alkenylation of pyridines with 4-octyne (B155765) using a nickel Lewis acid catalyst with an amino pendant linked N-heterocyclic carbene (NHC) complex beilstein-journals.org.
Table 2: Examples of Transition-Metal-Catalyzed C-H Alkenylation of Pyridines
| Catalyst System | This compound Position | Alkenylating Agent | Regioselectivity | Yield (%) | Stereoselectivity | Reference |
| Pd catalyst + Ag oxidant | Ortho (N-oxide) | Olefins | Ortho-selective | Good-Excellent | Excellent | acs.orgnih.gov |
| Ni/Lewis acid (diorganozinc or AlMe₃) | C2 | Alkynes | C2-selective | Broad | High | researchgate.net |
| Bifunctional NHC-ligated Ni-Al catalyst | C3 | Alkynes | C3-selective | 43-99 | N/A | nih.govnih.gov |
| Rhodium catalyst (e.g., [Cp*RhCl₂]₂) | C3 | Alkenes | C3-selective | N/A | N/A | beilstein-journals.org |
| Ni Lewis acid + amino-NHC complex | Para/Meta | 4-octyne | Para/Meta-selective | N/A | N/A | beilstein-journals.org |
C-H arylation allows for the direct coupling of aryl groups to the this compound ring, forming biaryl systems that are prevalent in many active compounds frontiersin.org.
Detailed Research Findings:
Ortho-Arylation: Palladium-catalyzed direct cross-coupling of this compound N-oxides with unactivated arenes affords ortho-arylated this compound N-oxide products with high site-selectivity acs.orgnih.govresearchgate.net. This reaction was initially observed as a side product during alkenylation studies acs.org.
C3-Arylation: Yu's group developed a palladium-catalyzed method for C-H activation of this compound with phenanthroline as a ligand, achieving both arylation and heteroarylation at the C-3 position, leading to the formation of bipyridines beilstein-journals.org.
C4-Arylation: A highly efficient strategy for C4-selective (hetero)arylation of pyridines uses N-aminopyridinium salts in the presence of a base at room temperature, eliminating the need for catalysts or oxidants frontiersin.org. This method allows the installation of various electron-rich (hetero)aryl groups onto pyridines frontiersin.org.
Rhodium-Catalyzed Arylation: Rh(I)-catalyzed atroposelective C(sp²)-H arylation of heterobiaryls with aryl and heteroaryl bromides has been reported, utilizing TADDOL-derived monodentate phosphonite ligands and N-heterocycles as directing groups rsc.orgchinesechemsoc.org. This approach yields axially chiral heterobiaryls in moderate to excellent yields (58–99%) and high to excellent enantioselectivities (72–99% ee) rsc.orgchinesechemsoc.org. Rhodium(III)-catalyzed site-selective C-H arylation of pyridones using organoboron reagents has also been developed nih.gov.
Table 3: Examples of Transition-Metal-Catalyzed C-H Arylation of Pyridines
| Catalyst System | This compound Position | Arylating Agent | Regioselectivity | Yield (%) | Enantioselectivity (ee%) | Reference |
| Pd catalyst + Ag oxidant | Ortho (N-oxide) | Unactivated arenes | Ortho-selective | N/A | N/A | acs.orgnih.gov |
| Pd catalyst + Phenanthroline ligand | C3 | Aryl/Heteroaryl | C3-selective | N/A | N/A | beilstein-journals.org |
| Rh(I)/chiral monodentate phosphonite complex | Various | Aryl/Heteroaryl bromides | Site-selective | 58-99 | 72-99 | rsc.orgchinesechemsoc.org |
| Rh(III) catalyst | Various (pyridones) | Organoboron reagents | Site-selective | N/A | N/A | nih.gov |
C-H heteroarylation involves the direct coupling of other heteroaromatic rings to the this compound core, expanding the diversity of accessible heterocyclic compounds.
Detailed Research Findings:
C2-Heteroarylation: Palladium-catalyzed decarboxylative ortho-(hetero)arylation of this compound N-oxides with heteroarylcarboxylic acids has been reported, showing good compatibility with various functional groups beilstein-journals.org.
C3-Heteroarylation: Rh(III)-catalyzed cross dehydrogenative C3-heteroarylation of pyridines has been achieved beilstein-journals.org. Additionally, a palladium-catalyzed method for C3-heteroarylation of 4-arylpyridines has been investigated, involving a Pd 1,4-migration to activate the pyridyl C3-position, followed by C-H activation of the heteroarenes researchgate.net. This method tolerates a range of substituents on the benzene (B151609) ring and several heteroarenes researchgate.net. It also allows for C2- or C4-functionalization from 3-arylpyridines researchgate.net.
Table 4: Examples of Transition-Metal-Catalyzed C-H Heteroarylation of Pyridines
| Catalyst System | This compound Position | Heteroarylating Agent | Regioselectivity | Yield (%) | Reference |
| Pd catalyst | Ortho (N-oxide) | Heteroarylcarboxylic acids | Ortho-selective | N/A | beilstein-journals.org |
| Rh(III) catalyst | C3 | Heteroarenes | C3-selective | N/A | beilstein-journals.org |
| Pd catalyst (via 1,4-migration) | C3 (4-arylpyridines) | Heteroarenes | C3-selective | N/A | researchgate.net |
C-H borylation is a powerful method for introducing a versatile boronic ester group onto the this compound ring, which can then be transformed into a variety of other functional groups via cross-coupling reactions.
Detailed Research Findings:
Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation is a valuable method for preparing aryl and heteroaryl boronates worktribe.com. However, for pyridyl boronates, challenges include low reactivity and rapid protodeborylation, especially for boronate esters ortho to the azinyl nitrogen worktribe.com. This low reactivity is attributed to the inhibition of the active catalyst by coordination of the azinyl nitrogen lone pair at the vacant site on iridium worktribe.com. This can be overcome by incorporating an electron-withdrawing substituent at C-2, which slows down protodeborylation, allowing for the isolation and purification of the C-6 boronate ester worktribe.com.
CF₃-Substituted Pyridines: Iridium-catalyzed C-H borylation of trifluoromethyl-substituted pyridines has been successfully carried out, allowing the installation of the boronic ester group at the α, β, or γ positions depending on the substitution pattern acs.orgnih.govresearchgate.net. Steric factors primarily govern the regioselectivity acs.orgnih.govresearchgate.net. These reactions can be performed neatly without solvent and tolerate various functional groups like halo, ester, alkoxy, and amino acs.orgnih.govresearchgate.net. While α-(2-position) borylated pyridylboronic acid pinacol (B44631) esters can be isolated in good yields, they tend to have a shorter shelf life acs.orgnih.govresearchgate.net.
Cobalt-Catalyzed Borylation: Obligacion and Chirik reported that a cobalt-neosilyl complex, ligated by a PNP-type ligand, catalyzes the C-H borylation of pyridines with unusual selectivity, forming significant quantities of 2-boryl this compound products, even with electron-rich pyridines escholarship.org.
Table 5: Examples of Transition-Metal-Catalyzed C-H Borylation of Pyridines
| Catalyst System | This compound Position | Borylating Agent | Regioselectivity | Yield (%) | Stability of Product | Reference |
| Iridium catalyst (e.g., with C-2 substituent) | C6 | N/A | C6-selective | N/A | Improved | worktribe.com |
| Iridium catalyst (for CF₃-pyridines) | α, β, or γ | Pinacolborane | Sterically-governed | Good-Excellent | α-borylated: shorter shelf life | acs.orgnih.govresearchgate.net |
| Cobalt-neosilyl complex | C2 | B₂pin₂ | C2-selective | N/A | N/A | escholarship.org |
Green Chemistry Protocols for this compound Synthesis
Plant Extract Assisted Synthesis
Plant extracts have emerged as eco-friendly alternatives in organic synthesis, offering a sustainable route to various chemical compounds. In the context of this compound chemistry, plant extract-assisted methods have been explored for the green synthesis of this compound derivatives, such as 2-arylimidazo[1,2-a]pyridines. Research has demonstrated the effectiveness of plant extracts, including Terminalia chebula, Punica granatum, and Aegle marmelos, in catalyzing condensation reactions. ingentaconnect.comeurekaselect.combenthamdirect.comresearchgate.net Specifically, the aqueous fruit extract of Terminalia chebula has shown promising results, facilitating the synthesis of 2-arylimidazo[1,2-a]this compound derivatives in high yields and short reaction times under mild conditions. ingentaconnect.comeurekaselect.comresearchgate.net This approach offers advantages such as reduced environmental impact and operational simplicity. ingentaconnect.comeurekaselect.comresearchgate.net
Activated Fly Ash Catalysis
Activated fly ash, an industrial waste product, has been investigated as an efficient and reusable catalyst for the synthesis of organic compounds, including this compound derivatives. Studies have reported the use of activated fly ash for the synthesis of imidazo[1,2-a]this compound (B132010) derivatives through the condensation of 2-aminothis compound (B139424) with substituted phenacyl bromides. nih.govbhu.ac.inresearchgate.net This method offers several practical advantages, such as the use of less hazardous solvents, high product yields, and a simple procedure. bhu.ac.in The activated fly ash catalyst has demonstrated effectiveness in promoting these reactions, providing an environmentally benign approach to accessing valuable heterocyclic structures. bhu.ac.inresearchgate.net
Nanoparticle-Mediated Synthesis (e.g., γ-Fe2O3-based magnetite nanoparticles)
Nanoparticles, particularly magnetic nanoparticles (MNPs) like those based on γ-Fe2O3, have gained attention as catalysts in organic synthesis due to their high surface-to-volume ratio and ease of magnetic separation and recovery. nih.govbohrium.com Recyclable γ-Fe2O3-based magnetite nanoparticles have been synthesized and utilized as green catalysts for the preparation of various this compound derivatives, including chromeno[2,3-b]pyridines. nih.govbohrium.comresearchgate.netrsc.org These nanoparticles can catalyze one-pot, three-component reactions under solvent-free conditions, leading to high yields of the desired products. bohrium.comresearchgate.netrsc.org The use of γ-Fe2O3@HAp-TUD (magnetite nanoparticles modified with hydroxyapatite (B223615) and thiourea (B124793) dioxide) is one example of such a catalytic system. nih.govbohrium.comresearchgate.net Beyond catalytic applications in derivative synthesis, this compound itself has been shown to play a multifunctional role (solvent, reducing agent, surface-stabilizing agent) in the one-pot synthesis of reactive base metal nanoparticles like Zn0, Sn0, V0, and Mn0. acs.orgresearchgate.net
Solvent-Free and Microwave-Assisted Conditions
The combination of solvent-free conditions and microwave irradiation offers a powerful approach for enhancing the efficiency and sustainability of organic reactions, including the synthesis of this compound and its derivatives. Microwave-assisted synthesis under solvent-free conditions has been successfully applied to the preparation of various this compound compounds, significantly reducing reaction times and often leading to higher yields compared to conventional heating methods. organic-chemistry.orgmdpi.comnih.govderpharmachemica.comjocpr.com This approach has been utilized for the one-step synthesis of tri- or tetrasubstituted pyridines via the Bohlmann-Rahtz procedure, as well as for the synthesis of this compound nucleosides and imidazo[1,2-a]pyridines. organic-chemistry.orgmdpi.comnih.govderpharmachemica.comjocpr.com The benefits include rapid reaction rates, improved yields, and a more environmentally friendly process. organic-chemistry.orgmdpi.comjocpr.com For instance, the microwave-assisted reaction of phenacyl bromide and 2-aminothis compound under solvent-free conditions catalyzed by an ionic liquid has been reported to yield imidazo[1,2-a]pyridines efficiently within seconds. derpharmachemica.com
Synthesis of Specific this compound Derivatives
The synthesis of specific this compound derivatives with tailored structures is crucial for exploring their diverse applications. This section focuses on the synthesis of two important classes of this compound-fused heterocycles and this compound-grafted copolymers.
Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines
Imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines are bicyclic nitrogen-containing heterocyclic compounds formed by the fusion of an imidazole (B134444) or pyrimidine (B1678525) ring, respectively, to a this compound ring. bio-conferences.org These scaffolds are prevalent in medicinal chemistry and have attracted significant attention due to their diverse biological activities. bio-conferences.org
The synthesis of imidazo[1,2-a]pyridines commonly involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgscielo.bracs.org Numerous methods have been developed, including catalyst-free approaches, metal-catalyzed reactions (e.g., copper catalysis), and methods utilizing solid supports or Lewis acid catalysts like Al2O3 and TiCl4. bio-conferences.orgscielo.bracs.orgorganic-chemistry.org One-pot syntheses involving 2-bromoazirines and pyridines under UV light irradiation have also been reported. acs.org Furthermore, microwave-assisted, solvent-free conditions catalyzed by ionic liquids have proven effective for the synthesis of highly substituted imidazo[1,2-a]this compound derivatives. derpharmachemica.com
Pyrido[1,2-a]pyrimidines can be synthesized through various routes. While specific detailed synthetic procedures were not extensively covered in the search results, their structure consists of a this compound ring fused to a pyrimidine ring. Examples of pyrido[1,2-a]pyrimidine (B8458354) derivatives include compounds with substituents such as methyl, hydroxyl, and carbaldehyde groups, as well as fused rings like piperidine (B6355638). ontosight.aiontosight.aifishersci.comuni.lu Their synthesis often involves cyclization reactions that form the fused ring system.
This compound-Grafted Copolymers
This compound-grafted copolymers involve the incorporation of this compound units onto a polymer backbone. The synthesis of such materials allows for the combination of the properties of the polymer with the chemical reactivity and coordination capabilities of the this compound moiety. While detailed synthetic methods for this compound-grafted copolymers were not explicitly detailed in the search results, the concept involves chemical reactions that attach this compound rings or this compound-containing monomers to a pre-formed polymer or the copolymerization of this compound-functionalized monomers with other monomers. Research has explored the polymerization of this compound itself under specific conditions, such as photochemically-mediated polymerization under reduced pressures, to form this compound-derived nanothreads, which can be considered a form of this compound-based polymeric material. chemrxiv.org
Reactivity and Reaction Mechanisms of Pyridine
Electrophilic Aromatic Substitution (EAS) in Pyridine
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring by an electrophile. While this compound is aromatic, it is considerably less reactive towards EAS than benzene (B151609). quora.com
Comparison with Benzene Reactivity
This compound is often described as resembling a highly deactivated benzene ring, similar to nitrobenzene (B124822), in its reactivity towards electrophilic substitution. uoanbar.edu.iqquora.com This reduced reactivity is primarily due to the electronegativity of the nitrogen atom, which withdraws electron density from the aromatic ring through an inductive effect. uoanbar.edu.iqquora.comvaia.com This makes the carbon atoms in the this compound ring less electron-rich and therefore less attractive to electrophiles compared to the carbon atoms in benzene. quora.comuoanbar.edu.iqvaia.com Consequently, EAS reactions with this compound typically require much more vigorous conditions than those with benzene. uoanbar.edu.iq For instance, direct nitration of this compound is sluggish and requires harsh conditions, similar to those used for nitrating nitrobenzene. wikipedia.orgquora.com Friedel-Crafts alkylation or acylation reactions generally fail with this compound because the Lewis acid catalyst preferentially coordinates to the nitrogen atom's lone pair, deactivating the ring even further. wikipedia.org
Directing Effects of the Nitrogen Atom
In electrophilic aromatic substitution reactions that do occur on the this compound ring, the nitrogen atom acts as a meta-director. pearson.com This means that electrophilic attack predominantly occurs at the C-3 position (and the symmetry-equivalent C-5 position). uoanbar.edu.iqvaia.compearson.com This regioselectivity can be explained by considering the stability of the sigma complexes (arenium ions) formed during the reaction. Attack at the C-2 or C-4 positions would place a positive charge on the carbon adjacent to the electronegative nitrogen atom in one of the resonance contributors, which is highly unfavorable. youtube.com Attack at the C-3 position, however, avoids placing the positive charge directly on the carbon adjacent to the nitrogen in any significant resonance structure, leading to a more stable intermediate. uoanbar.edu.iqyoutube.com
Here is a comparison of the relative reactivity of this compound and Benzene towards Electrophilic Aromatic Substitution:
| Compound | Reactivity towards EAS (compared to Benzene) | Preferred Substitution Position |
| Benzene | Reference (High) | All positions equivalent |
| This compound | Much Lower (Deactivated) | C-3 |
Nucleophilic Substitution in this compound
In contrast to its behavior in EAS, this compound is more susceptible to nucleophilic substitution reactions than benzene. wikipedia.orguoanbar.edu.iq This is again attributed to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density on the ring carbons, making them more vulnerable to attack by nucleophiles. uoanbar.edu.iqquora.comquora.com
Preferred Positions for Nucleophilic Attack (C-2, C-4)
Nucleophilic substitution on the this compound ring preferentially occurs at the C-2 and C-4 positions. wikipedia.orgquora.comquora.comstackexchange.com These positions are analogous to the ortho and para positions relative to the nitrogen atom. The reason for this regioselectivity lies in the stability of the anionic intermediates (Meisenheimer complexes) formed after the nucleophilic attack. quora.comstackexchange.com When a nucleophile attacks at the C-2 or C-4 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. quora.comstackexchange.com This allows for a more stable anionic intermediate compared to attack at the C-3 position, where the negative charge cannot be directly delocalized onto the nitrogen. quora.comstackexchange.com
A notable example of nucleophilic substitution in this compound is the Chichibabin reaction, where this compound reacts with sodium amide (NaNH₂) to yield 2-aminothis compound (B139424). wikipedia.orgquora.com In this reaction, the strongly basic amide ion acts as the nucleophile, attacking the C-2 position. wikipedia.orgquora.com
Here is a summary of the preferred positions for nucleophilic attack on the this compound ring:
| Reaction Type | Preferred Attack Positions | Reason |
| Nucleophilic Attack | C-2, C-4 | Negative charge in intermediate stabilized by the electronegative nitrogen |
Lewis Acid-Base Interactions
This compound acts as a Lewis base due to the presence of a lone pair of electrons on the nitrogen atom. wikipedia.orguoanbar.edu.iqbeilstein-journals.org This lone pair is in an sp² orbital and does not participate in the aromatic π-system. wikipedia.org Consequently, this lone pair is available for donation to Lewis acids. wikipedia.orgbeilstein-journals.org
Formation of Pyridinium (B92312) Salts
This compound readily reacts with Lewis acids, including protons (Brønsted acids) and metal ions, to form adducts. wikipedia.orgbeilstein-journals.org The reaction with protic acids leads to the formation of pyridinium salts, where the nitrogen atom is protonated, resulting in a positively charged pyridinium cation. wikipedia.orggcwgandhinagar.comwikipedia.org The pKₐ of the pyridinium cation is approximately 5.25, indicating that this compound is a weaker base than typical aliphatic amines but significantly more basic than pyrrole. wikipedia.orguoanbar.edu.iq
The formation of pyridinium salts also occurs through the reaction of this compound with alkyl halides, a process known as N-centered alkylation or quaternization. wikipedia.orggcwgandhinagar.comresearchgate.netrsc.org This reaction yields quaternary pyridinium salts with a positive charge on the nitrogen atom and an alkyl group attached. gcwgandhinagar.comresearchgate.netrsc.org These pyridinium salts are generally prepared by reacting this compound with a variety of alkyl halides, often under reflux conditions in solvents like ethanol. researchgate.netrsc.org The Zincke reaction is another method that transforms a this compound into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org
The formation of pyridinium salts increases the positive charge within the ring system, which can influence further reactions, such as increasing reactivity towards reduction. wikipedia.org
Here are examples of Pyridinium Salts and their PubChem CIDs:
| Compound Name | PubChem CID |
| Pyridinium | 4989215 |
| Pyridinium Chloride | 69401 |
| Pyridinium Iodide | 6432201 |
Alkylation of Nitrogen Atom
The nitrogen atom of this compound, with its readily available lone pair of electrons, is a facile site for alkylation reactions. This reaction proceeds via a nucleophilic attack of the this compound nitrogen on the electrophilic carbon of an alkyl halide, leading to the formation of a pyridinium salt wikipedia.orgquimicaorganica.org.
The mechanism involves a direct SN2-like displacement where the nitrogen lone pair forms a new bond with the alkyl group, and the halide leaves as a leaving group. This results in a positively charged nitrogen within the pyridinium ring.
This compound reacts with alkyl halides to form pyridinium salts. wikipedia.orgquimicaorganica.org This alkylation reaction is typically effective with primary and secondary alkyl halides. quimicaorganica.org Tertiary alkyl halides are less suitable due to competing elimination reactions. quimicaorganica.org
N-Oxidation Reactions
This compound undergoes oxidation at the nitrogen atom to form this compound N-oxide. This transformation is typically achieved using peroxy acids as oxidizing agents. wikipedia.orgbenthamdirect.com
The mechanism generally involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of this compound. For instance, oxidation can be achieved with peracids according to the reaction: C₅H₅N + RCO₃H → C₅H₅NO + RCO₂H. wikipedia.org Peroxyacetic acid (CH₃CO₃H) and peroxybenzoic acid (C₆H₅CO₃H) are common reagents for this reaction. wikipedia.orgwikipedia.org The oxidation product, this compound N-oxide, can undergo electrophilic substitution more readily than this compound itself, particularly at the 2- and 4-positions, and the oxygen atom can subsequently be removed, for example, using zinc dust. wikipedia.org
Oxidation and Reduction Pathways
This compound can participate in both oxidation and reduction reactions, although the aromatic stability of the ring influences the conditions required.
Oxidation: While the this compound ring is relatively resistant to oxidation compared to other heterocycles, it can undergo oxidative degradation under harsh conditions or specific enzymatic processes. For example, microbial degradation of this compound has been reported to occur via ring reduction or ring hydroxylation followed by ring cleavage. asm.org Some microbial pathways involve oxidative cleavage of the this compound ring without typical activation steps like reduction or hydroxylation. asm.org
In electrochemical degradation of this compound-contaminated wastewater, this compound can be oxidized indirectly. deswater.com this compound reacts with oxides formed by chloride ions to produce intermediates like small organic acids, which can be further mineralized to CO₂ and H₂O. deswater.com
Reduction: this compound can be reduced to piperidine (B6355638) (C₅H₁₁N), a saturated six-membered nitrogen-containing ring. Catalytic hydrogenation is a common method for achieving this reduction. uobaghdad.edu.iq
The Birch reduction, typically applied to aromatic hydrocarbons, can also be used to reduce this compound. adichemistry.comrsc.orgbyjus.com In the Birch reduction of this compound, the product is 1,4-dihydrothis compound. adichemistry.com The mechanism involves the addition of solvated electrons to the aromatic ring, followed by protonation. adichemistry.combyjus.com Alkali metals like sodium or lithium in liquid ammonia (B1221849), often with an alcohol as a proton source, are used. adichemistry.combyjus.commasterorganicchemistry.com
Reduction of CO₂ by this compound has also been investigated, involving electron transfer and proton transfer steps. researchgate.net
Radical Chemistry of this compound
This compound can participate in radical reactions, although its electron-deficient nature influences the types of radical processes it undergoes. Nucleophilic radical substitution to electron-deficient aromatic compounds, such as the introduction of an alkyl group to nitrogen-containing heterocycles, is exemplified by the Minisci reaction. wikipedia.org This reaction involves the reaction of a carbon-centered radical with a protonated this compound (pyridinium ion). wikipedia.org
The Minisci reaction often produces a mixture of regioisomers. wikipedia.org A typical example is the reaction between this compound and pivalic acid with silver nitrate (B79036), sulfuric acid, and ammonium (B1175870) persulfate to form 2-tert-butylthis compound. wikipedia.org The mechanism involves the formation of a free radical from a carboxylic acid via oxidative decarboxylation, which then reacts with the pyridinium aromatic compound, followed by rearomatization. wikipedia.org
Radical-mediated monoalkylation of pyridines can also be achieved using N-methoxypyridinium salts and alkyl radicals generated from various precursors. chemrxiv.orgnih.gov The proposed mechanism involves the addition of the alkyl radical to the N-methoxypyridinium salt, forming a radical cation intermediate. chemrxiv.org Rearomatization occurs through the loss of a proton and subsequent elimination of a methoxyl radical, which propagates the radical chain. chemrxiv.orgnih.gov
Mechanistic Investigations of this compound Reactions
Understanding the detailed mechanisms of this compound reactions is crucial for controlling selectivity and developing new transformations. Both computational and experimental approaches are employed for this purpose.
Computational Chemistry for Reaction Mechanisms (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms and energetics of this compound reactions. DFT calculations can provide insights into transition states, intermediates, activation barriers, and reaction pathways that are difficult to probe experimentally. uobaghdad.edu.iqmdpi.comnih.govoup.comresearchgate.netrsc.orgbohrium.com
DFT studies have been used to:
Investigate the mechanism of catalyst reoxidation in palladium-catalyzed aerobic oxidation reactions involving this compound ligands. nih.gov These studies can probe different pathways, such as homolytic cleavage, reductive elimination, migratory insertion, and oxidative addition. nih.gov
Model the hydrogenation pathways of this compound to piperidine over catalyst surfaces. uobaghdad.edu.iq
Analyze the mechanism of homogeneous CO₂ reduction by this compound, including the role of proton relay in aqueous solvents and aromatic stabilization. researchgate.net
Study the regioselectivity and activation barriers of reactions involving this compound derivatives, such as Diels-Alder reactions of imidazo[1,2-a]this compound (B132010) derivatives. mdpi.comoup.com
Investigate the electronic and structural properties of intermediates in catalytic cycles involving this compound-containing ligands, such as nickel this compound 2-thiolate catalysts for proton reduction. rsc.org
Optimize molecular structures and study orbital interactions and reactivity using methods like NBO and FMO analysis. bohrium.com
These computational studies complement experimental findings by providing a molecular-level understanding of reaction coordinates and the factors influencing reactivity and selectivity.
Experimental Mechanistic Elucidation
Experimental techniques play a vital role in elucidating this compound reaction mechanisms. These methods often involve identifying intermediates, determining reaction kinetics, studying isotopic effects, and analyzing reaction products under varying conditions.
Examples of experimental approaches include:
Kinetic studies to determine the rate laws and order of reactions, providing information about the transition state and the species involved in the rate-determining step. For instance, kinetic studies of this compound oxidation by peroxomonophosphoric acid in acidic aqueous medium have been conducted. benthamdirect.com
Spectroscopic techniques (e.g., NMR, MS, IR) to identify and characterize reaction intermediates and products. bohrium.com
Isotopic labeling studies to trace the fate of specific atoms during a reaction, helping to confirm proposed bond-breaking and bond-forming events.
Isolation and characterization of stable or transient intermediates. For example, N-protonated Meisenheimer-type adducts have been isolated and characterized in reactions involving nitropyridines and carbanions. acs.org
Electrochemical methods like cyclic voltammetry (CV) to analyze the oxidation and reduction processes and investigate degradation mechanisms. deswater.com
Studies involving radical probes to confirm the involvement of radical intermediates in a reaction mechanism. chemrxiv.org
Experimental mechanistic studies provide empirical evidence that can validate or refute computationally predicted pathways and offer crucial insights into the factors governing reaction outcomes. The combination of experimental and computational methods provides a comprehensive understanding of this compound reactivity.
Coordination Chemistry of Pyridine and Its Ligands
Pyridine as a Ligand in Transition Metal Complexes
Transition metal complexes containing this compound ligands are numerous and have been extensively studied. wikipedia.org this compound can act as a neutral donor ligand, coordinating to metal centers through its nitrogen atom. acs.orgalfa-chemistry.com
Monodentate this compound Ligands
This compound is classified as a monodentate ligand because it utilizes only one donor atom – the nitrogen atom – to form a single coordination bond with a central metal ion. vaia.compurechemistry.orgvaia.com This single point of attachment contributes to the stability of the resulting metal complex. vaia.comvaia.com
Examples of transition metal complexes featuring monodentate this compound ligands include trans-[MCl₂(this compound)₄]ⁿ⁺, where M can be a transition metal. wikipedia.org Four-coordinate complexes with monodentate this compound ligands can exhibit tetrahedral or square planar geometries, depending on the metal ion. For instance, [M(py)₄]ⁿ⁺ complexes can be tetrahedral for Mⁿ⁺ = Cu⁺, Ni²⁺, Ag⁺, and Ag²⁺, and square planar for d⁸ cations like Mⁿ⁺ = Pd²⁺, Pt²⁺, Au³⁺. wikipedia.org The X-ray crystal structure of a Cu(I) complex showed a tetrahedral geometry with this compound ligands coordinated in a monodentate fashion. jscimedcentral.com Similarly, an Ag(I) complex characterized by X-ray analysis exhibited a linear geometry with two monodentate this compound ligands. jscimedcentral.com
Bidentate and Polydentate this compound Derivatives (e.g., 2,2′-bithis compound)
This compound derivatives with multiple donor atoms can act as bidentate or polydentate ligands, forming chelating complexes with enhanced stability compared to those with monodentate ligands. purechemistry.org 2,2′-Bithis compound (bpy) is a prominent example of a bidentate ligand consisting of two linked this compound units that bind to metal ions through their nitrogen atoms. researchgate.netresearchgate.net Bithis compound is considered one of the most critical and favored bidentate ligands due to its high redox stability and ease of functionalization. researchgate.net
Bithis compound almost always functions as a bidentate ligand, coordinating to metal centers via its two nitrogen atoms. wikipedia.org Examples of complexes with 2,2′-bithis compound include [Mo(CO)₄(bipy)], [RuCl₂(bipy)₂], and the well-studied luminophore [Ru(bipy)₃]²⁺. wikipedia.org Tris(bipy) complexes, [M(bipy)₃]ⁿ⁺ (M = Cr, Fe, Co, Ru, Rh, etc.), are six-coordinated and exhibit octahedral structures, existing as enantiomeric pairs. wikipedia.org These complexes often display distinctive optical and redox properties due to electron delocalization facilitated by the coplanar nature of the bithis compound rings. wikipedia.org
Higher oligopyridines, such as 2,2′:6′,2″-terthis compound, can act as polydentate ligands for metal centers. researchgate.netnih.gov Polydentate this compound/pyrazine alcohol ligands, for instance, can function as versatile N,O-chelating or bridging organic linkers, coordinating strongly to a wide range of transition metal ions. mdpi.com A potentially pentadentate nitrogen ligand combining 2,6-bis(imino)this compound and (imino)this compound moieties has been synthesized and used to form mononuclear and dinuclear complexes with iron(II) and cobalt(II). acs.org
Chiral this compound-Derived Ligands in Asymmetric Catalysis
Chiral this compound-containing ligands are increasingly utilized in asymmetric catalysis, where they play a crucial role in inducing enantioselectivity in chemical reactions. researchgate.netdicp.ac.cn The design of privileged chiral ligands is an active area of research in synthetic chemistry. bohrium.com
Chiral this compound-type pincer ligands have been widely employed in transition-metal-catalyzed asymmetric catalysis due to their rich coordination chemistry. researchgate.net Examples include chiral P,N-ligands derived from this compound and quinoline, which have shown promising results in asymmetric hydrogenation. pnas.org Planar chiral ferrocene-based this compound derivatives have been synthesized and used as ligands and catalysts in asymmetric catalysis, demonstrating high yields and excellent enantioselectivity in reactions such as Rh(I)-catalyzed C–H arylation. chinesechemsoc.org Novel families of chiral tertiary amine-derived C₂-symmetric this compound-N,N′-dioxide ligands have been developed and successfully applied in asymmetric Friedel-Crafts alkylation reactions, achieving high yields and excellent enantioselectivity with low catalyst loading of their Ni(II) complexes. bohrium.com Chiral oxazole−this compound N,N-ligands based on a planar chiral [2.2]paracyclophane framework have been designed and synthesized, showing superior performance in enantioselective palladium-catalyzed asymmetric acetoxylative cyclization. dicp.ac.cn
Structural Characterization of this compound Coordination Complexes
The structural and electronic properties of this compound coordination complexes are typically characterized using a combination of analytical techniques.
X-ray Crystallography of Metal-Pyridine Complexes
X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of metal-pyridine complexes, providing detailed information about bond lengths, bond angles, and coordination geometries. scielo.brnih.govrsc.orgmdpi.com
Studies utilizing single-crystal X-ray diffraction have confirmed the structures of various metal complexes with this compound-based ligands. For example, the structure of nickel(II) and manganese(II) complexes with 2,2′-bithis compound have been determined by single crystal X-ray diffraction. researchgate.net X-ray crystallography was used to characterize Ni(II), Cu(I), and Ag(I) complexes with this compound, confirming square planar, tetrahedral, and linear geometries, respectively. jscimedcentral.com The structures of complexes with a tridentate SNS ligand containing a this compound core, such as Hg(L1)Cl₂ and Zn(L1)Cl₂, have been established by X-ray crystallography, revealing distorted square-pyramidal and trigonal-bipyramidal geometries. nih.gov Single-crystal X-ray structures of Zn(II) and Cd(II) complexes with functional this compound ligands have shown distorted tetrahedral and hexa-coordinated environments, with the this compound ligands acting as monodentate N-donors. mdpi.com The crystal structure of a nonadentate ligand derived from this compound-2,6-dicarboxylic acid and its transition metal(II) complexes have also been determined by X-ray crystallography. nih.gov
Spectroscopic Characterization (e.g., IR, NMR, UV-Vis, EPR)
Various spectroscopic techniques are employed to characterize metal-pyridine complexes, providing complementary information to X-ray crystallography regarding their electronic structure, bonding, and magnetic properties. chinesechemsoc.orgscielo.brmdpi.com
Infrared (IR) spectroscopy is used to identify functional groups and coordination modes within the complexes. For instance, IR spectroscopy was used to confirm the presence of this compound ligands in a synthesized Ni(II) complex, showing a characteristic absorption band. jscimedcentral.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is valuable for determining the solution-state structure and dynamics of these complexes. ¹H NMR spectroscopy has been used to characterize zinc triad (B1167595) complexes with this compound ligands. nih.gov NMR spectroscopy can also provide evidence of different environments for this compound ligands in a complex. jscimedcentral.com Related this compound effects have been observed by NMR spectroscopy in studies of Pd-catalyzed reactions. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the complexes, including metal-to-ligand charge transfer bands. nih.govscispace.com UV-Vis spectra of metal complexes with ligands like 2-acetylthis compound (B122185) phenoxyacetyl hydrazone have been used for characterization. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons, providing insights into the oxidation state and coordination environment of paramagnetic metal ions. acs.orgscielo.brnih.govscispace.com EPR spectra of copper(II) complexes with tridentate ligands have been recorded to determine their geometry. scispace.com X-band EPR spectra of manganese(II) complexes have provided information about their geometry and magnetic parameters. scielo.br EPR spectroscopy has also been used to characterize iron(II) and cobalt(II) complexes with polydentate nitrogen ligands. acs.org
Other techniques like elemental analysis, magnetic susceptibility measurements, mass spectrometry, and cyclic voltammetry are also commonly used for the comprehensive characterization of this compound coordination complexes. jscimedcentral.comacs.orgscielo.brnih.govscispace.comresearchgate.netresearchgate.net
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 1049 |
| 2,2′-Bithis compound | 10017 |
| 2,2′:6′,2″-Terthis compound | 16211 |
| 1,10-Phenanthroline | 10023 |
| 2,6-bis(imino)this compound | 15745232 |
| This compound-2,6-dicarboxylic acid | 1141 |
| 2-acetylthis compound | 11203 |
| ethyl nicotinate | 13404 |
| N,N-diethylnicotinamide | 5700 |
| 2-amino-5-picoline | 10965 |
| 4,5-diazafluoren-9-one | 184248 |
| 6,6'-dimethyl-2,2'-bithis compound | 70825 |
| 2,9-dimethyl-1,10-phenanthroline | 76338 |
| Palladium(II) acetate | 16217951 |
| Copper(I) iodide | 24910 |
| Silver(I) chloride | 104328 |
| Nickel(II) chloride | 24438 |
| Manganese(II) chloride | 24478 |
| Cobalt(II) chloride | 7376 |
| Platinum(II) chloride | 28110 |
| Gold(III) chloride | 28113 |
| Rhodium(I) | 23951 |
| Iridium | 23963 |
Data Table Example (based on search result jscimedcentral.com):
| Metal Ion | Ligand | Geometry | Characterization Methods |
| Ni(II) | This compound | Square Planar | IR, Mass Spec, X-ray |
| Cu(I) | This compound | Tetrahedral | X-ray, IR, NMR |
| Ag(I) | This compound | Linear | X-ray, IR, NMR |
Computational Studies of Complex Structures and Bonding
Computational methods play a crucial role in understanding the electronic structure, bonding, and properties of this compound coordination complexes. These studies complement experimental techniques by providing insights at the molecular level, helping to elucidate reaction mechanisms and predict the behavior of novel complexes. Density Functional Theory (DFT) is a commonly employed method for investigating metal-ligand interactions in this compound complexes. For instance, DFT studies have been used to rationalize the activity of iridium pyridonate catalysts in CO₂ hydrogenation, highlighting the critical role of the hydro-form of the ligand in lowering the LUMO of CO₂ rsc.org. Computational studies have also been applied to investigate the electronic structure of cobalt(II) ions in complexes, which is relevant to their magnetic anisotropy and single ion magnet properties mdpi.com. Gas-phase computations at the M06-L level of theory have been used to support the high-spin iron(II) state in certain amino-pyridine iron(II) complexes nsf.gov. Furthermore, theoretical calculations on supramolecular trimers involving this compound-based coordination compounds have revealed the significant role of hydrogen bonding and π-stacking interactions in solid-state stability mdpi.com.
Applications of this compound Coordination Complexes
The ability of this compound and its derivatives to coordinate with metal ions leads to a wide array of applications for their resulting complexes across various scientific disciplines.
Catalysis (e.g., Hydrogenation, Polymerization)
This compound coordination complexes have demonstrated significant utility as catalysts in various organic transformations. Their effectiveness stems from the ability to tune the electronic and steric environment around the metal center by modifying the this compound ligand.
In hydrogenation reactions , this compound-based complexes have shown catalytic activity. For example, the [ReCl₄(NO)(py)₂] complex exhibits catalytic activity in the hydrogenation of cyclohexene (B86901) alfachemic.com. Iron(II)-pyridine complexes have been reported to catalyze the selective reduction of nitrobenzene (B124822) to phenylhydroxylamine using sodium borohydride (B1222165) alfachemic.com. Iminothis compound Ni(II) complexes have been evaluated as catalysts in the transfer hydrogenation of ketones, showing moderate catalytic activities researchgate.net. Ruthenium complexes containing the 2,6-bis(tert-butylthiomethyl)this compound (SNSᴾᵗᴮᵘ) pincer ligand have been investigated as catalysts for the transfer hydrogenation of acetophenone (B1666503), achieving high turnover frequencies acs.org. Cobalt diimine this compound complexes have also shown activity in the hydrogenation of monosubstituted and disubstituted olefins researchgate.net.
In polymerization reactions , this compound complexes, particularly those involving transition metals, serve as effective catalysts. Titanium-pyridine complexes, such as [Ti(py)ₓClᵧ], can be used as catalysts for the polymerization of olefins and alkynes, including in Ziegler-Natta processes alfachemic.com. Vanadium complexes derived from VCl₃, VCl₄, and VOCl₃ with this compound can also catalyze olefin polymerization alfachemic.com. This compound-amido aluminum complexes have been developed as catalyst precursors for the transition-metal-free stereospecific polymerization of 1,3-butadiene (B125203), allowing for the regulation of polymer microstructure rsc.org. Cobalt complexes bearing this compound–oxime ligands have shown extremely high activity towards isoprene (B109036) polymerization, yielding polyisoprene with high molecular weights and narrow molecular distribution mdpi.com. Palladium and nickel complexes with 2-phosphine-pyridine-N-oxide ligands have been evaluated for the polymerization and copolymerization of ethylene (B1197577) sci-hub.se.
Other catalytic applications include hydroformylation catalyzed by some Rh(I) and Rh(III) this compound complexes, hydroamination catalyzed by this compound-titanium complexes, and hydroalkylation catalyzed by bis(3-phenyl-2-pyridonate)bis(dimethylamido) titanium complexes alfachemic.com.
Here is a table summarizing some examples of this compound coordination complexes used in catalysis:
| Metal | Ligand Type | Application | Example Complex / Ligand | Key Finding / Activity |
| Rhenium | This compound | Hydrogenation | [ReCl₄(NO)(py)₂] | Catalytic activity in cyclohexene hydrogenation. alfachemic.com |
| Iron | This compound | Hydrogenation | Iron(II)-pyridine complex | Catalyzes selective reduction of nitrobenzene to phenylhydroxylamine. alfachemic.com |
| Nickel | Iminothis compound | Transfer Hydrogenation | Iminothis compound Ni(II) complexes | Moderate catalytic activities in ketone transfer hydrogenation. researchgate.net |
| Ruthenium | This compound-2,6-bis(thioether) (SNS) pincer | Transfer Hydrogenation | Ru(SNSᴾᵗᴮᵘ)Cl₂(MeCN) | High turnover frequency in acetophenone transfer hydrogenation. acs.org |
| Cobalt | Diimine this compound | Hydrogenation | LCoR (L=2,6-[RNCMe]₂C₅H₃N) | Active in hydrogenation of monosubstituted and disubstituted olefins. researchgate.net |
| Titanium | This compound | Polymerization | [Ti(py)ₓClᵧ] | Catalysts for olefin and alkyne polymerization. alfachemic.com |
| Vanadium | This compound | Polymerization | Complexes from VCl₃, VCl₄, VOCl₃ with this compound | Catalysts for olefin polymerization. alfachemic.com |
| Aluminum | This compound-amido | Polymerization | [this compound-2-CMe₂N(Ar)-κ²N,N′]AlMe₂ | Catalyst precursors for 1,3-butadiene polymerization. rsc.org |
| Cobalt | This compound–oxime | Polymerization | Cobalt complexes with this compound–oxime ligands | Extremely high activity in isoprene polymerization. mdpi.com |
| Palladium | 2-phosphine-pyridine-N-oxide | Polymerization | Palladium catalysts Pd2 and Pd4 | Oligomerized ethylene with high activities. sci-hub.se |
| Rhodium | This compound | Hydroformylation | Some Rh(I) and Rh(III) this compound complexes | Catalyze hydroformylation of ethylene hydrocarbons. alfachemic.com |
| Titanium | This compound | Hydroamination | This compound-titanium complex | Functions in intramolecular hydroamination of aminoalkenes. alfachemic.com |
| Titanium | Bis(3-phenyl-2-pyridonate)bis(dimethylamido) | Hydroalkylation | Bis(3-phenyl-2-pyridonate)bis(dimethylamido) titanium | Selective hydroalkylation of primary amino olefins. alfachemic.com |
| Iridium | 2-Pyridonate | Hydrogenation of CO₂ | Bi(κ-N-2-pyridonate) iridium(III) complex | Good conversion in the hydrogenation of CO₂ to formate (B1220265) and methanol. rsc.org |
| Nickel | C,N-bidentate carbene-pyridone | Hydroboration | Anionic nickel(0) complexes (e.g., 29a) | High catalytic activity in Markovnikov-selective hydroboration of styrenes. rsc.org |
Metallo-protein/Enzyme Mimics
This compound-based ligands are frequently employed in the design of synthetic complexes that mimic the active sites and functions of metalloproteins and enzymes. This approach helps in understanding the mechanisms of biological systems and developing artificial enzymes.
This compound-2-carboxamide and this compound-2,6-dicarboxamide based chelating ligands have been used to create low-molecular-weight models for metallo-proteins/enzymes such as bleomycins and nitrile hydratase researchgate.net. The metal-pyridinol motif is found in the active site of the [Fe]-hydrogenase metalloenzyme, inspiring the development of biomimetic models rsc.org. Synthetic model complexes bearing truncated versions of the natural 6-carbonylmethylpyridin-2-ol ligand have been reported to mimic the iron-guaninyl-pyridinol cofactor (FeGP) site, although stability can be a challenge rsc.org.
Metalloenzyme mimics based on artificial complexes aim to reproduce essential features of an enzyme active site without the entire protein scaffold rsc.org. This compound-based Schiff base systems are beneficial for enzyme mimics arabjchem.org. Tris(2-pyridylmethyl)amine (TPA) has been used as a tetradentate ligand for biologically relevant first-row transition metal ions to study metalloenzymes like acireductone dioxygenase, urease, and glyoxalase I nih.gov. Copper(II) complexes with this compound-modified PyN₃ ligands have been investigated as superoxide (B77818) dismutase (SOD) mimics, demonstrating that modifications to the this compound ring can tune redox potential and influence SOD activity nih.gov.
Nitric Oxide Donors
Transition metal complexes with this compound-based ligands can serve as exogenous nitric oxide (NO) donors, which is relevant to the biological roles of NO. Ruthenium nitrosyl complexes, some containing this compound or this compound derivatives like 4-methylthis compound (B42270), have been studied as NO-releasing molecules rsc.org. A trinuclear ruthenium nitrosyl cluster with 4-methylthis compound ligands, [Ru₃O(CH₃COO)₆(4-pic)₂(NO)]PF₆, has shown NO photorelease and in vitro cytotoxicity nih.gov. The coordination chemistry of nitric oxide with metal complexes, including those with this compound ligands, has been explored, with some attention given to ruthenium nitrosyl compounds as potential nitric oxide donors for therapeutic applications rsc.org.
Supramolecular Assembly and Interface Engineering
This compound-type ligands are valuable building blocks for constructing supramolecular assemblies and engineering interfaces due to their ability to coordinate with metal ions in a predictable manner. The rich coordination chemistry of this compound-type ligands contributes significantly to incorporating diverse metal ions into functional materials acs.org.
Molecular assemblies can be formed using this compound-type compounds and metal-containing cross-linkers through methods like Layer-by-Layer (LbL) deposition acs.org. This allows for control over the assembly structure by setting the structural parameters of the ligand, leading to surface-confined metal-organic networks and oligomers acs.org. Polypyridyl complexes of ruthenium, osmium, and cobalt can act as active participants in their own formation during LbL deposition, leading to self-propagating molecular systems acs.org.
Coordination of this compound-based ligands to transition metals is a key strategy for the supramolecular self-assembly of various architectures, including macrocycles, catenanes, and cages oup.com. For instance, coordination of linear 4,4′-bithis compound to a palladium complex can yield a macrocyclic square supramolecule oup.com. Tridentate ligands combined with palladium complexes can form three-dimensional cagelike hosts oup.com. Supramolecular assemblies based on this compound- and pyrazole-based coordination compounds of Co(II) and Ni(II) can form layered structures stabilized by non-covalent interactions mdpi.com. Self-assembled supramolecular cages derived from palladium(II) and pyridyl ligands are widely used in supramolecular chemistry and have applications in catalysis and optoelectronics nih.gov. The self-assembly process of these cages can be influenced by factors like solvents and anions, which facilitate pyridyl ligand substitution at the metal centers nih.gov.
Magneto-chemical Studies
This compound coordination complexes are also relevant in magneto-chemical studies, which investigate the magnetic properties of materials. The coordination environment and the nature of the ligands, including this compound, can significantly influence the magnetic behavior of metal ions in complexes.
Bridged this compound complexes can be employed in magneto-chemical studies researchgate.net. Studies on cobalt(II) and nickel(II) complexes with this compound ligands have characterized their magnetic properties researchgate.net. For example, new this compound complexes like trans-[Ni(H₂O)₂(py)₄][BPh₄]₂·4py and trans-[Co(H₂O)₂(py)₄][BPh₄]₂·4py have been characterized by magnetic measurements researchgate.net. Magnetochemical measurements have revealed that certain cobalt(II) iodide complexes with this compound exhibit properties of field-induced single ion magnets (SIMs) when an external magnetic field is applied mdpi.com. The nature of the this compound ligand can influence the electronic structure of cobalt(II) ions, leading to a switch in magnetic behavior at low temperatures mdpi.com. Lanthanide(III) nitrate (B79036) complexes with 4-vinylthis compound (B31050) have been synthesized and characterized by magnetic studies, showing paramagnetic behavior for most complexes except for the diamagnetic lanthanum complex tandfonline.com. Quantum chemical studies are often used in conjunction with magnetochemical studies to understand exchange interactions and predict magnetic behavior colab.ws.
Spectroscopic and Computational Characterization of Pyridine
Spectroscopic Techniques
Spectroscopic methods provide valuable insights into the molecular structure, bonding, and electronic transitions of pyridine.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for the characterization of this compound, particularly in studies of its interactions with surfaces and its role as a probe molecule for acidity. IR spectra of adsorbed this compound are employed to characterize Brønsted and Lewis acidic sites on catalyst surfaces, such as fluorinated γ-Al₂O₃ and MoO₃·NiO supported on fluorinated γ-Al₂O₃. rsc.org Adsorption of this compound on Brønsted acid sites results in the formation of pyridinium (B92312) ions, which produce a characteristic band around 1540 cm⁻¹. iza-online.org this compound FTIR is a useful method for the quantitative analysis of Brønsted and Lewis acidic sites on a catalyst surface. msesupplies.com, cet-science.com The shift of IR absorption bands near 1450 cm⁻¹ for this compound can be used to measure the Lewis acidities of ionic liquids. msesupplies.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of this compound and its derivatives. Both ¹H NMR and ¹³C NMR spectra are routinely used to identify and characterize this compound. researchgate.net, ipb.pt
¹H NMR spectra of this compound show distinct signals for the different types of protons in the aromatic ring. For this compound in CDCl₃ at 399.65 MHz, characteristic shifts are observed. chemicalbook.com
| Assignment | Shift (ppm) |
|---|---|
| α-protons | ~8.59 |
| γ-protons | ~7.62 |
| β-protons | ~7.23 |
¹³C NMR spectroscopy provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For this compound in CDCl₃ at 101 MHz, the ¹³C NMR shifts are observed. rsc.org
| Assignment | Shift (ppm) |
|---|---|
| C2, C6 | ~150.4 |
| C4 | ~136.0 |
| C3, C5 | ~123.9 |
Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are employed for the complete assignment of ¹H and ¹³C NMR signals, particularly for substituted pyridines or in complex mixtures. epa.gov, scielo.br, ipb.pt Ultrafast 2D ¹H–¹H NMR spectroscopy has been used for the analysis of mixtures containing this compound. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in this compound. The UV-Vis spectrum of this compound exhibits absorption maxima at specific wavelengths. The absorption maxima for this compound are typically observed at 202 nm and 254 nm. sielc.com These peaks correspond to π-π* transitions within the aromatic ring. researchgate.net, nih.gov
| Absorption Maximum (nm) | Transition Type |
|---|---|
| 202 | π-π* |
| 254 | π-π* |
sielc.com, researchgate.net, nih.gov
This compound UV-Vis spectroscopy can also be used to probe acid sites in solid catalysts, as the electronic properties of this compound change significantly upon interaction with acid sites. rsc.org Absorption bands characteristic of pyridinium ions (formed on Brønsted sites), this compound coordinated to Lewis sites, this compound hydrogen-bonded to surface hydroxyl groups, and physisorbed this compound can be observed. rsc.org The peaks in the UV absorption spectrum of this compound can shift depending on the solvent, for instance, a blue shift is observed when changing from hexane (B92381) to methanol. asdlib.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of this compound, particularly when adsorbed on surfaces or in complexes. XPS can characterize both the surface of N-doped carbon materials and molecules adsorbed to the surface, such as this compound. aip.org, aip.org
In the XPS spectrum of this compound, a single N(1s) peak and three C(1s) peaks corresponding to the three inequivalent carbon atoms are observed. aip.org High-resolution C(1s) XPS spectra can resolve the peaks for each non-symmetrically equivalent carbon atom. aip.org, aip.org Theoretical calculations have shown good agreement with experimental N(1s) and C(1s) XPS data for this compound. aip.org
Studies of this compound adsorbed on surfaces like Pd/ZnIn₂S₄ have shown shifts in the binding energies of elements, indicating interactions between this compound and the surface. mdpi.com XPS has also been used to study charge-transfer interactions in this compound complexes with organic electron acceptors, revealing the mechanisms of interaction between the pyridinium nitrogen and acceptor functional groups. tandfonline.com, tandfonline.com
| Core Level | Typical Binding Energy (eV) | Notes |
|---|---|---|
| N(1s) | ~398.6 | Single peak for the nitrogen atom. aip.org, researchgate.net |
| C(1s) | ~284.8 (C-C/C-H) | Multiple peaks for inequivalent carbons. aip.org |
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another surface-sensitive technique used to probe the electronic structure and orientation of molecules like this compound, particularly adsorbed on surfaces. NEXAFS provides information about unoccupied electronic states. acs.org
High-resolution, vibrationally resolved NEXAFS spectra at the C 1s and N 1s ionization thresholds of gas-phase this compound have been recorded, revealing vibrational structures. aip.org Theoretical calculations, including density functional theory (DFT), have been used to interpret these spectra and assign observed peaks. aip.org NEXAFS studies of this compound-functionalized surfaces have also been conducted to understand their properties. fu-berlin.de, researchgate.net
Scanning Tunneling Microscopy (STM) for Adlayers
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the structure and arrangement of this compound adlayers on various surfaces at the atomic and molecular level. STM studies provide insights into the adsorption geometry, ordering, and phase transitions of this compound on metal surfaces.
STM has been employed to characterize this compound adlayers on surfaces such as Au(111) and Cu(111). acs.org, acs.org, acs.org On Au(111), this compound molecules can orient vertically and form ordered domains with (4 × 4) hexagonal symmetry at potentials more positive than the potential of zero charge. acs.org Flat-lying orientations have also been observed on Ag(111) at low temperatures and coverages. acs.org
On Cu(111), this compound molecules have been found to form long-range well-ordered (3 × 3) structures with a flat-lying orientation in the double-layer potential region. acs.org, acs.org High-resolution STM images can reveal the internal structure of individual this compound molecules within the adlayer. acs.org, researchgate.net this compound has also been shown to form well-defined (2 × 2) structures with a flat-lying orientation on Cu(100) in solution. capes.gov.br STM is also used to investigate the growth behavior of oligothis compound adlayers on surfaces like Ag(100). rsc.org, researchgate.net
| Surface | Observed Adlayer Structure | Orientation | Notes |
|---|---|---|---|
| Au(111) | (4 × 4) hexagonal | Vertical | At potentials positive of ~-0.3 V vs SCE. acs.org |
| Cu(111) | (3 × 3) | Flat-lying | In the double-layer potential region. acs.org |
| Cu(100) | (2 × 2) | Flat-lying | In HClO₄ solution. capes.gov.br |
| Ag(111) | - | Flat-lying | At low temperature and coverage. acs.org |
| Ag(100) | - | Flat-lying | For oligothis compound derivatives. rsc.org |
Fluorimetry
Fluorimetry, or fluorescence spectroscopy, is a technique used to analyze the fluorescence properties of compounds. While this compound itself exhibits relatively weak fluorescence, studies on this compound derivatives and related fused ring systems highlight the impact of structural modifications and environmental factors on fluorescence intensity and emission wavelengths.
Research indicates that the fluorescence properties of this compound-based compounds are significantly influenced by substituents and the polarity of the solvent. For instance, studies on phenylmethylene pyridineacetonitrile derivatives showed that the linking position of the this compound ring affects molecular configuration and conjugation, leading to variations in photophysical properties. A bathochromic shift in absorption and fluorescence emission peaks was observed when the linking position changed from meta to ortho and para positions mdpi.com. The solvent polarity also plays a fundamental role in the excited-state deactivation, with increasing solvent polarity (e.g., from toluene (B28343) to acetonitrile) causing a redshift in the fluorescence emission peak and a decrease in intensity for some this compound derivatives mdpi.com.
Imidazo[1,2-a]pyridines and pyrimidines, which contain the this compound ring system, have been investigated as organic fluorophores. Substitution of a proton with groups like methyl, carboxyl, or amino can increase fluorescence intensity nih.gov. Conversely, a nitro group or reduction of the this compound or pyrimidine (B1678525) ring can destroy fluorescence nih.gov. Comparative studies have shown that imidazo[1,2-a]pyrimidines can fluoresce more intensely and at longer wavelengths than analogous pyridines nih.gov.
A method for the fluorometric determination of this compound and its derivatives has been developed using flow injection analysis with hydrogen peroxide at high temperatures. This method utilizes excitation wavelengths between 305-350 nm and emission wavelengths between 380-410 nm nih.gov. Linear calibration curves were obtained for this compound and its derivatives in the range of 5 ng to 100 ng nih.gov. The presence of organic solvents like methanol, ethanol, or acetonitrile (B52724) in the carrier stream can decrease fluorescence intensity nih.gov.
Studies on 2-aminothis compound (B139424) derivatives have also explored the effect of solvents on their electronic spectra and fluorescence properties. These derivatives exhibit fluorescence with wavelength shifts typically between 350 and 437 nm, demonstrating the correlation between compound polarity and solvent effects sciforum.net. This compound and its derivatives can also act as fluorescence quenchers for certain compounds, particularly those containing NH groups, through intermolecular hydrogen bonding in the excited state, leading to a significant decrease in fluorescence quantum yields and lifetimes acs.org.
Computational Chemistry Methodologies
Computational chemistry methods, particularly those based on quantum mechanics and molecular mechanics, are indispensable tools for characterizing the structural, electronic, and reactive properties of this compound and its interactions.
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules, including this compound and its derivatives. DFT calculations are frequently employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule chemmethod.comijcce.ac.ir. Various exchange-correlation functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) for these calculations chemmethod.comijcce.ac.ir.
DFT is also crucial for analyzing electronic properties, including the calculation of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) chemmethod.comijcce.ac.ir. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides insights into the electronic stability and reactivity of a molecule and its potential applications in areas like optoelectronics chemmethod.comacs.org. For example, a calculated HOMO-LUMO gap of 3.0785 eV for a pentafluorophenylurea-based this compound derivative suggested potential for optoelectronic devices chemmethod.com.
DFT calculations can predict vibrational frequencies, which can be compared with experimental data from techniques like FTIR and Raman spectroscopy to validate the computational models and aid in the assignment of experimental peaks chemmethod.comjocpr.com. Charge distribution within this compound derivatives can be analyzed through methods like Natural Bond Orbital (NBO) and Mulliken population analyses, along with the generation of Molecular Electrostatic Potential (MEP) maps, to identify regions of electrophilicity and nucleophilicity chemmethod.comijcce.ac.ir.
Studies utilizing DFT have explored the structural and electronic properties of this compound oligomers and polythis compound (PPY), showing that the coupling between monomers significantly influences these properties acs.org. Calculated ionization potentials, electron affinities, and electronic excitation energies for these systems have shown good agreement with experimental reports acs.org. DFT has also been applied to study the electronic structure and optical properties of benzo derivatives of this compound, revealing direct band gaps and analyzing properties like dielectric functions, reflectivity, and refractive index nih.gov.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption and emission spectra ijcce.ac.irresearchgate.net. TD-DFT calculations can determine the energies and natures of electronic transitions, providing theoretical support for interpreting experimental UV-Vis and fluorescence data ijcce.ac.irresearchgate.net.
TD-DFT is used to assign observed electronic transitions in the UV-Vis spectra of this compound derivatives researchgate.net. The method can predict band maxima (λmax) and intensities, and studies have shown that these predictions can reflect the solvent dependence observed experimentally, such as blue and red shifts researchgate.net. Different functionals and basis sets, like CAM-B3LYP/6-311++G(d,p), are employed in TD-DFT calculations to theoretically obtain absorption electronic spectra in various phases or solvents, and these results often show good agreement with experimental spectra ijcce.ac.irresearchgate.net.
TD-DFT has been applied to investigate the electronic transitions and photophysical properties of complexes involving pyridyl ligands, providing insights into aspects like charge transfer and light harvesting efficiency nih.gov.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a computational technique used in conjunction with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts jocpr.comnih.gov. GIAO calculations allow for the theoretical prediction of ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental NMR spectra to aid in structural elucidation and confirm molecular structures ijcce.ac.irjocpr.com.
Studies have utilized the GIAO method with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p) to calculate NMR chemical shifts for this compound derivatives ijcce.ac.irjocpr.com. The calculated shifts often show good correlation with experimental values ijcce.ac.irresearchgate.net. The GIAO method can also be used to study the effect of solvents on NMR spectra by applying continuum solvation models researchgate.net. Furthermore, GIAO calculations have been employed to compute proton NMR shifts for hydrogen-bonded complexes involving this compound, such as those with alkane diols, and the computed shifts have correlated well with experimental data obtained from NMR titration studies sci-hub.senih.gov.
Molecular Dynamics Simulations for Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions researchgate.net. In the context of this compound, MD simulations are particularly valuable for investigating its interactions with biological macromolecules like proteins, which is relevant in drug discovery and understanding biological processes researchgate.netnih.gov.
Studies have employed MD simulations to investigate the interactions between this compound-based ligands and proteins, such as IgG and protein kinase C (PKC) researchgate.netresearchgate.net. These simulations can help identify potential binding sites, assess the stability of docked poses, and understand the influence of the surrounding environment, such as a membrane, on the interactions researchgate.netresearchgate.net. MD simulations can also be combined with methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate binding free energies samipubco.com. The results from MD simulations can support the rational design of new this compound-based ligands with enhanced binding properties researchgate.net.
In Silico ADMET and PASS Predictions
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and PASS (Prediction of Activity Spectra for Substances) predictions are computational methods used to estimate the pharmacokinetic and pharmacodynamic properties of compounds researchgate.netauctoresonline.org. These predictions are valuable in the early stages of drug discovery and development to screen potential drug candidates and prioritize compounds with favorable properties auctoresonline.org.
In silico ADMET predictions assess how a compound is likely to be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, excreted from the body, and its potential toxicity ajol.infonih.gov. Various online tools and software are available for predicting ADMET properties based on the chemical structure of a compound auctoresonline.orgnih.gov. For this compound derivatives, these predictions can provide insights into properties like gastrointestinal absorption, blood-brain barrier permeability, and potential metabolic pathways ajol.infonih.gov. For example, studies on sulfonamide-pyridine derivatives predicted their ability to moderately pass the blood-brain barrier nih.gov.
PASS prediction is a computational method that predicts the potential biological activities of a compound based on its structural similarity to compounds with known activities auctoresonline.org. By analyzing the structure of a this compound derivative, PASS can predict a spectrum of potential biological activities, which can guide further experimental investigations auctoresonline.org. These in silico methods help reduce the time and resources associated with experimental screening by identifying compounds with a higher likelihood of possessing desired properties auctoresonline.org. Studies have utilized in silico ADMET and PASS predictions to evaluate this compound-based compounds for potential therapeutic applications, such as anti-tubercular or anti-diabetic agents auctoresonline.orgresearchgate.netnih.gov.
Applications of Pyridine Derivatives in Diverse Fields
Medicinal Chemistry and Drug Discovery
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous natural products and synthetic drugs. nih.govdntb.gov.ua The this compound ring is a key pharmacophore, a privileged structure that appears in a wide array of therapeutic agents approved by the FDA. rsc.org Its versatility stems from its physicochemical properties, including chemical stability and the capacity to form hydrogen bonds, which facilitate interactions with biological targets like enzymes and proteins. dntb.gov.uaresearchgate.net Researchers have extensively modified the this compound core to develop novel compounds with a broad spectrum of pharmacological activities. nih.gov These modifications have led to the discovery of potent agents for treating a variety of diseases, from bacterial infections to cancer. nih.govwjpps.com
Pharmacological Activities
The this compound nucleus is integral to many compounds with demonstrated therapeutic value. derpharmachemica.com Derivatives of this heterocycle have been extensively investigated and have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and antidiabetic properties. wjpps.comresearchgate.netnih.gov The structural versatility of the this compound scaffold allows for fine-tuning of its biological effects, making it a central focus in the quest for new and more effective therapeutic agents. yufengchemicals.com
This compound derivatives have emerged as a significant class of compounds with potent antibacterial and antimicrobial properties. researchgate.net Research has focused on their efficacy against a variety of bacterial strains, including the drug-resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netingentaconnect.com
Several studies have synthesized and evaluated novel this compound derivatives for their antimicrobial capabilities. For instance, a series of N-alkylated this compound-based organic salts demonstrated notable antibacterial activity. Compound 66 was particularly effective, showing significant inhibition against S. aureus and E. coli. nih.gov Similarly, nicotinic acid benzylidene hydrazide derivatives with nitro (4, 5, 6 ) and dimethoxy (7 ) substituents were among the most active against tested strains, with activities comparable to standard drugs like norfloxacin. nih.gov
Other research has explored this compound-benzothiazole hybrids and izoxazole-pyridone derivatives. While some this compound-benzothiazole hybrids showed fair activity, certain pyridonethiols (89b and 89c ) exhibited potency that was double that of Ampicillin against B. subtilis. nih.gov Novel alkyl pyridinol compounds, which are anaephene derivatives, have also been characterized. The compound EA-02-009 was found to be the most potent against various S. aureus and MRSA strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 μg/mL. mdpi.com These findings highlight the potential of this compound-based structures in developing new agents to combat bacterial infections, including those caused by resistant strains like MRSA. researchgate.net
| Compound/Derivative | Target Organism(s) | Key Finding (MIC) |
| EA-02-009 (Alkyl Pyridinol) | S. aureus, MRSA | 0.5–1 µg/mL |
| JC-01-072 (Alkyl Pyridinol) | S. aureus, MRSA | 4–8 µg/mL |
| JC-01-074 (Alkyl Pyridinol) | S. aureus, MRSA | 16 µg/mL |
| Compound 66 (N-alkylated salt) | S. aureus, E. coli | 56% & 55% inhibition at 100 µg/mL |
| Pyridonethiols 89b & 89c | B. subtilis | Showed double the potency of Ampicillin |
| Mannich bases 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 µg/mL |
The this compound scaffold is a critical component in the development of antiviral drugs, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. nih.gov For example, Atazanavir, a this compound derivative, is a medicinally active drug used against HIV. rsc.org
In the context of influenza, research has targeted the virus's RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. mdpi.com Favipiravir (T-705), a broad-spectrum antiviral agent, has demonstrated potent anti-influenza activity. acs.org Inspired by this, researchers have designed and synthesized C-nucleoside analogues of Favipiravir. One such this compound C-nucleoside, compound 3c , exhibited potent inhibition of influenza virus replication in cell-based assays. acs.org
Further studies have focused on developing inhibitors of the protein-protein interaction (PPI) between the polymerase PA and PB1 subunits. A pyrimidine (B1678525) derivative, compound 2d , decorated with a thio-N-(m-tolyl)acetamide side chain, showed significant activity with a half-maximal effective concentration (EC50) of 2.8 μM in a plaque reduction assay (PRA). mdpi.com Additionally, newly synthesized benzothiazolyl-pyridine hybrids have been evaluated for their activity against the H5N1 influenza virus. Compound 8h , which features a trifluoromethyl group, demonstrated the highest activity, with 93% inhibition at a concentration of 0.5 μmol/μL, comparable to the standard drug ribavirin. nih.gov These studies underscore the potential of this compound derivatives as promising leads for novel antiviral therapies. nih.gov
| Compound/Derivative | Target Virus | Mechanism/Key Finding |
| Atazanavir | HIV | Medicinally-active antiviral drug. rsc.org |
| Compound 3c (C-nucleoside) | Influenza A | Potent inhibition of virus replication in MDCK cells. acs.org |
| Compound 2d (Pyrimidine core) | Influenza | PA-PB1 interaction inhibitor; EC50 = 2.8 μM. mdpi.com |
| Compound 8h (Benzothiazolyl-pyridine) | H5N1 Influenza | 93% inhibition at 0.5 μmol/μL. nih.gov |
| Compound 8f (Benzothiazolyl-pyridine) | H5N1 Influenza | 88% inhibition at 0.5 μmol/μL. nih.gov |
| Compound 14d (Benzothiazolyl-pyridine) | H5N1 Influenza | 73% inhibition at 0.5 μmol/μL. nih.gov |
This compound derivatives are a pharmacologically important class of compounds in anticancer drug development, targeting critical molecular pathways involved in cancer progression. ijsat.org These heterocyclic compounds are utilized in the treatment of various cancers, including breast, lung, and colon cancer. ekb.eg
Research has shown that different this compound-based compounds employ multiple mechanisms to combat cancer. ijsat.org For instance, some derivatives function by inhibiting VEGFR-2, a key receptor in angiogenesis, which is essential for tumor growth. ijsat.org Others act as inhibitors of histone deacetylases (HDACs) or selectively target tumor-associated enzymes like human carbonic anhydrase IX and XII. ijsat.org
Numerous studies have synthesized and tested novel this compound derivatives for their cytotoxic activity against various cancer cell lines. This compound-urea derivatives such as 8e and 8n have exhibited strong inhibitory activity against MCF-7 breast cancer cells, with IC50 values surpassing that of the standard drug doxorubicin. ijsat.org Fused heterocyclic ring systems containing this compound, such as imidazothis compound and pyrazolothis compound, have also been a major focus of research. nih.gov A study on vinyl-substituted this compound compounds (50a–50d and 51a, 51c, 51e ) demonstrated notable antiproliferative activity, particularly against the MCF7 mammary adenocarcinoma cell line. rsc.org Furthermore, the novel compound SLC-0111 has been shown to inhibit breast cancer invasion by selectively targeting hCA IX/XII enzymes. ijsat.org These findings underscore the vast potential of this compound scaffolds in the design of next-generation anticancer therapies. ijsat.orgekb.eg
| Compound/Derivative | Cancer Cell Line(s) | Key Finding (IC50) |
| Compound 49j (Imidazothis compound) | MCF-7 (Breast) | 0.021 ± 0.0012 µM |
| Compound 49j (Imidazothis compound) | A549 (Lung) | 0.091 ± 0.0053 µM |
| Compound 49j (Imidazothis compound) | DU-145 (Prostate) | 0.24 ± 0.032 µM |
| SLC-0111 | Breast Cancer | Inhibits invasion by selectively targeting hCA IX/XII enzymes. ijsat.org |
| Linifanib | Non-small cell lung cancer | Targets VEGFR and PDGFRs; has entered Phase II clinical trials. ijsat.org |
| This compound-urea derivatives 8e & 8n | MCF-7 (Breast) | Strong inhibitory activity, surpassing doxorubicin. ijsat.org |
This compound derivatives have been investigated for their antioxidant capabilities, which involve mechanisms such as scavenging free radicals and chelating metal ions. nih.govwjpsonline.com The antioxidant activity of these compounds is a key area of interest in the development of treatments for conditions associated with oxidative stress. pensoft.net
A study involving the synthesis of a new series of this compound-based chalcones evaluated their antioxidant properties through various assays. nih.gov In the ferrous ion chelating (FIC) test, compound 3e , which has a meta-substituted methoxy (B1213986) group, demonstrated the highest antioxidant capacity with an EC50 value of 16.53 ± 1.21 µg/mL. nih.gov Other compounds in the same series, 3g (with an ortho-hydroxyl group) and 3i (with an ortho-fluorine moiety), also showed significant antioxidant activity, proving more potent than the reference antioxidant quercetin (B1663063) in this specific assay. nih.gov
Another research effort focused on novel derivatives of thiazolo[4,5-b]this compound. The antioxidant activity of these synthesized compounds was evaluated in vitro by measuring their scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.net The results indicated that some of the synthesized compounds were more potent antioxidants when compared to existing ones, suggesting that the fused heterocycle core is a promising scaffold for developing antioxidant drug-like compounds. pensoft.net
| Compound/Derivative | Antioxidant Assay | Key Finding (EC50/IC50) |
| Compound 3e (this compound Chalcone) | Ferrous Ion Chelating (FIC) | 16.53 ± 1.21 µg/mL |
| Compound 3g (this compound Chalcone) | Ferrous Ion Chelating (FIC) | 58.85 ± 1.10 µg/mL |
| Compound 3i (this compound Chalcone) | Ferrous Ion Chelating (FIC) | 58.73 ± 12.94 µg/mL |
| Compound 3g (this compound Chalcone) | TEAC Method | 4.82 ± 0.11 µg/mL |
| Compound 3h (this compound Chalcone) | TEAC Method | 6.33 ± 0.30 µg/mL |
| Pyrazolo-pyridine analogue | DPPH Scavenging | 194.06 ± 7.88 μg/mL |
This compound derivatives represent a promising class of therapeutic agents for the management of diabetes, particularly Type 2 Diabetes Mellitus (T2DM). jchemrev.com The search for new medications with novel mechanisms of action has led to significant interest in these heterocyclic compounds. jchemrev.comresearchgate.net Their antidiabetic effects are often achieved by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.net
Numerous studies have reported the synthesis and evaluation of this compound derivatives with potent antidiabetic activity. In one study, novel coumarin-fused this compound derivatives demonstrated remarkable α-glucosidase inhibition, with IC50 values ranging from 101.0 ± 2.0 to 227.3 ± 1.4 µM, which were significantly better than the reference drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). jchemrev.com
Another research effort focused on biaryl pyrazolo[3,4-b]this compound ester and hydrazide derivatives as α-amylase inhibitors. mdpi.com Several of these compounds exhibited excellent inhibition with IC50 values as low as 5.10 μM, showing much greater potency than acarbose (IC50 = 200.1 ± 0.15 μM). mdpi.com For instance, in the hydrazide series, compounds 7a, 7b, 7c, 7d, 7f, 7g, and 7h all displayed IC50 values between 5.10 and 5.21 μM. mdpi.com These findings highlight the significance of the this compound scaffold in developing new and effective treatments for diabetes. researchgate.net
| Compound/Derivative Series | Target Enzyme | Key Finding (IC50) |
| Coumarin fused pyridines | α-glucosidase | 101.0 ± 2.0 to 227.3 ± 1.4 µM |
| Pyrazolo[3,4-b]this compound esters (6b, 6c, 6g, 6h) | α-amylase | 5.14 to 5.56 µM |
| Pyrazolo[3,4-b]this compound hydrazides (7a-d, 7f-h) | α-amylase | 5.10 to 5.21 µM |
| Benzimidazole-based thiazolidinone | α-amylase | 25.05 ± 0.04 to 56.08 ± 0.07 μM |
| Benzimidazole-based thiazolidinone | α-glucosidase | 22.07 ± 0.02 to 53.06 ± 0.07 μM |
| Acarbose (Reference Drug) | α-amylase / α-glucosidase | ~200-750 µM |
Analgesic and Anti-inflammatory Properties
This compound derivatives are recognized for their significant analgesic and anti-inflammatory activities. The this compound nucleus is a structural component in several synthetic anti-inflammatory and analgesic drugs, including etoricoxib, piroxicam, and niflumic acid researchgate.net. Research has focused on synthesizing novel this compound compounds and evaluating their potential to mitigate pain and inflammation.
One study involved the synthesis of new derivatives of 3-hydroxy-pyridine-4-one, which demonstrated both analgesic and anti-inflammatory effects nih.gov. The anti-inflammatory activity of three such derivatives was evaluated using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice nih.govresearchgate.net. All tested compounds showed significant anti-inflammatory activity in both models nih.govresearchgate.net. It is suggested that the mechanism of action for these effects may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent nih.govresearchgate.net.
Another study reported the synthesis of pyridinedicarbonitrile and benzopyranothis compound derivatives and evaluated their anti-inflammatory and analgesic properties in comparison to diclofenac potassium nih.gov. The tested compounds exhibited potent anti-inflammatory activity and inhibited prostaglandin (B15479496) E2 (PGE2) bohrium.com. Similarly, indole-bearing this compound derivatives have shown remarkable anti-inflammatory activity in rat paw edema models, with some compounds demonstrating higher activity than the standard drug indomethacin tandfonline.com. Thienothis compound derivatives have also been designed and shown to inhibit nitric oxide (NO) production, a key mediator in inflammation tandfonline.com.
The analgesic activity of newly synthesized this compound derivatives has also been a subject of investigation. For instance, certain dihydrothis compound (B1217469) derivatives displayed considerably higher analgesic activity than aspirin tandfonline.com. The table below summarizes the findings of selected studies on the anti-inflammatory and analgesic activities of this compound derivatives.
| Compound Type | Model/Assay | Key Findings | Reference Drug |
| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mice) | Significant anti-inflammatory activity. Compound A showed 67% inhibition in paw edema. | Indomethacin |
| Indolyl pyridines | Rat-paw edema | Remarkable anti-inflammatory activity, significantly higher than the standard. | Indomethacin |
| Dihydrothis compound derivatives | Not specified | Considerably higher analgesic activity. | Aspirin |
| Thienothis compound derivatives | NO-production assay | Most compounds inhibited NO production. Compound 72 had an IC50 of 3.30 µM. | Not specified |
Anticonvulsant and Antidepressant Actions
The this compound scaffold is a crucial element in the development of drugs targeting the central nervous system (CNS), exhibiting both anticonvulsant and antidepressant properties jchemrev.comjchemrev.com. This compound derivatives exert their effects by interacting with various receptors and ion channels involved in neurological pathways jchemrev.comjchemrev.com.
The anticonvulsant activity of this compound derivatives is often attributed to their ability to modulate GABAergic inhibition, as well as inhibit sodium and calcium channels jchemrev.comjchemrev.com. Researchers have synthesized and evaluated various this compound compounds for their potential to control seizures. For instance, a series of substituted 1,4-dihydrothis compound derivatives were synthesized and showed promising anticonvulsant activity in maximal electroshock and pentylenetetrazole (PTZ)-induced convulsion models in rats . Another study on new imidazo[1,2-a]this compound (B132010) derivatives found them to be active anticonvulsants jchemrev.com. Furthermore, the synthesis of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]this compound derivatives resulted in compounds that displayed antagonism against pentylenetetrazole-induced seizures researchgate.net.
In the realm of antidepressant actions, this compound derivatives have been developed to function as selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors (MAOIs) jchemrev.comjchemrev.com. Some synthesized hybrids of bicyclic this compound derivatives were studied for their antidepressant effect using the forced swim method, where they were found to increase the latent time of the first immobilization, indicating an antidepressant effect mdpi.com. The table below highlights some this compound derivatives and their observed anticonvulsant and antidepressant activities.
| Compound Series | Activity | Mechanism/Model | Key Findings |
| Imidazo[1,2-a]this compound derivatives | Anticonvulsant | Not specified | Active pharmacophore with anticonvulsant properties jchemrev.com. |
| 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]this compound derivatives | Anticonvulsant | Pentylenetetrazole antagonism | Displayed antagonism ranging from 40% to 80% researchgate.net. |
| Bicyclic this compound-1,2,3-triazole hybrids | Antidepressant | Forced swim test | Increased latent time of first immobilization, indicating an antidepressant effect mdpi.com. |
| Substituted 1,4-dihydrothis compound derivatives | Anticonvulsant | Maximal Electroshock and PTZ models | Compounds A1, A2, A3, A4, B1, B2, B3, B4 showed anticonvulsant activity . |
Antitubercular Drugs
This compound derivatives are fundamental in the chemotherapy of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis derpharmachemica.com. The this compound-based drug isoniazid remains a cornerstone of first-line anti-TB treatment regimens researchgate.net. Another important this compound derivative used as a second-line antitubercular agent is ethionamide drugbank.com.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has necessitated the development of new and more effective antitubercular agents derpharmachemica.com. Research has led to the synthesis and evaluation of novel this compound derivatives with potent activity against both drug-sensitive and drug-resistant TB strains.
For example, a series of quinazolinone-based this compound derivatives were synthesized and tested for their antimycobacterial activities nih.gov. Compounds 4e and 4f from this series showed promising anti-TB action with minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 μM against various strains nih.gov. Molecular docking studies suggested that these compounds act as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) nih.gov.
Another study focused on 2,4-disubstituted this compound derivatives, which demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli frontiersin.orgnih.gov. Additionally, novel imidazo[1,2-a]this compound carboxamide derivatives have been identified with excellent anti-TB activity against the H37Rv strain, with MIC values as low as 0.10–0.19 μM derpharmachemica.com. Some of these compounds also showed excellent activity against MDR and XDR strains of TB derpharmachemica.com. The table below presents some this compound derivatives with their antitubercular activity.
| Compound/Derivative Series | Target/Strain | MIC | Key Findings |
| Isoniazid | M. tuberculosis | Not specified in provided text | First-line anti-TB drug researchgate.net. |
| Ethionamide | M. tuberculosis | Not specified in provided text | Second-line anti-TB drug drugbank.com. |
| Quinazolinone-based pyridines (4e, 4f) | Drug-sensitive and drug-resistant M. tuberculosis | 0.31 to 19.13 μM | Potential MmpL3 inhibitors nih.gov. |
| 2,4-Disubstituted pyridines (11, 15) | Intracellular and biofilm-forming M. tuberculosis | Not specified in provided text | Significant bactericidal activity frontiersin.orgnih.gov. |
| Imidazo[1,2-a]this compound carboxamides (15, 16) | M. tuberculosis H37Rv | 0.10 – 0.19 μM | Excellent anti-TB activity derpharmachemica.com. |
| Imidazo[1,2-a]this compound carboxamides (6, 7) | MDR and XDR M. tuberculosis | 0.05 - 1.5 μM | Excellent activity against resistant strains derpharmachemica.com. |
Antiulcer Agents
This compound derivatives are integral to a major class of antiulcer drugs known as proton pump inhibitors (PPIs) nih.govwikipedia.org. These drugs are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers drugbank.com. The fundamental structure of these PPIs consists of a substituted this compound ring linked to a benzimidazole or imidazothis compound moiety through a methylenesulfinyl bridge nih.govacs.org.
Prominent examples of this compound-containing PPIs include omeprazole, lansoprazole, pantoprazole, and rabeprazole drugbank.comacs.org. These drugs act by irreversibly inhibiting the gastric hydrogen potassium ATPase (H+/K+ ATPase), the enzyme responsible for the final step in gastric acid secretion from parietal cells wikipedia.org.
The mechanism of action involves the accumulation of the weakly basic this compound-containing drug in the acidic environment of the parietal cells nih.gov. In this acidic medium, the prodrug undergoes a chemical rearrangement to form a reactive species, either a sulfenic acid or a tetracyclic sulfenamide wikipedia.org. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to its inactivation and a profound reduction in acid secretion acs.org. The specific substituents on the this compound and benzimidazole rings influence the drug's reactivity and pharmacokinetic properties nih.gov.
| Drug Name | Structural Class | Mechanism of Action |
| Omeprazole | 2-pyridylmethylsulfinylbenzimidazole | Irreversible inhibition of H+/K+ ATPase wikipedia.org. |
| Lansoprazole | 2-pyridylmethylsulfinylbenzimidazole | Irreversible inhibition of H+/K+ ATPase wikipedia.org. |
| Pantoprazole | 2-pyridylmethylsulfinylbenzimidazole | Irreversible inhibition of H+/K+ ATPase wikipedia.org. |
| Rabeprazole | 2-pyridylmethylsulfinylbenzimidazole | Irreversible inhibition of H+/K+ ATPase nih.gov. |
| Tenatoprazole | Imidazo[4,5-b]this compound derivative | Irreversible inhibition of H+/K+ ATPase wikipedia.org. |
Anti-Alzheimer's Agents
This compound derivatives have emerged as a promising scaffold in the development of therapeutic agents for Alzheimer's disease (AD), a progressive neurodegenerative disorder researchgate.netscispace.com. The multifaceted nature of AD has led researchers to design multi-target-directed ligands (MTDLs) based on the this compound structure. These agents aim to address several pathological factors of the disease, including the decline of choline neurotransmitters, the aggregation of β-amyloid (Aβ) plaques, and oxidative stress researchgate.netscispace.com.
One of the primary strategies involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of acetylcholine (B1216132) in the brain. A study on novel coumarin-pyridine hybrids demonstrated potent inhibition of both AChE and BuChE, with IC50 values in the nanomolar range frontiersin.org. For instance, compound 3f was identified as a highly effective AChE inhibitor with an IC50 of 2 nM and also showed significant BuChE inhibition (IC50 = 24 nM) frontiersin.org.
In addition to cholinesterase inhibition, these compounds have been shown to interfere with the aggregation of Aβ peptides, a key event in the formation of senile plaques. The same coumarin-pyridine hybrid, compound 3f, was found to be more potent than the standard drug donepezil in reducing both self-induced and AChE-induced Aβ aggregation frontiersin.org. Another series of 7-hydroxy-chromone derivatives bearing a this compound moiety also exhibited good AChE and remarkable BuChE inhibitory activity researchgate.net. The table below summarizes the activity of selected this compound derivatives against Alzheimer's-related targets.
| Compound Series | Target | IC50 / % Inhibition | Key Findings |
| Coumarin-pyridine hybrid (3f) | Acetylcholinesterase (AChE) | 2 nM | Highly potent AChE inhibitor frontiersin.org. |
| Coumarin-pyridine hybrid (3f) | Butyrylcholinesterase (BuChE) | 24 nM | Significant BuChE inhibition frontiersin.org. |
| Coumarin-pyridine hybrid (3f) | Aβ aggregation (AChE-induced) | 87.2% | More potent than donepezil in reducing Aβ aggregation frontiersin.org. |
| 7-hydroxy-chromone derivative (14) | Acetylcholinesterase (AChE) | 0.71 µM | Best inhibitory activity toward AChE in its series researchgate.net. |
| 7-hydroxy-chromone derivative (10) | Butyrylcholinesterase (BuChE) | 0.006 µM | Best inhibitory activity toward BuChE in its series researchgate.net. |
Antiparkinsonian Activity
The investigation of this compound derivatives has extended to their potential application in treating Parkinson's disease, a neurodegenerative disorder characterized by motor symptoms. Research into the synthesis of novel this compound-based compounds has shown that some of these derivatives possess antiparkinsonian activity.
In one study, a series of new substituted this compound and pyrimidine derivatives were synthesized and pharmacologically screened for several activities, including antiparkinsonian effects nih.gov. The results of the screening indicated that many of the synthesized compounds exhibited good antiparkinsonian activity, which was comparable to the reference drug, Benzatropine nih.gov.
Another study focused on the synthesis of substituted this compound, pyrazoline, and thiopyrimidine derivatives starting from 3-acetylthis compound consensus.app. The pharmacological evaluation of these compounds revealed good analgesic and antiparkinsonian activities, again comparable to established drugs like Voltarene for analgesia and Benzatropine for antiparkinsonian effects consensus.app.
While the specific mechanisms of action for these novel this compound derivatives are not extensively detailed in the provided search results, the findings suggest that the this compound scaffold is a viable starting point for the development of new therapeutic agents for Parkinson's disease. The comparable activity to Benzatropine, an anticholinergic drug used to treat Parkinson's, may suggest a similar mode of action for some of these new compounds. However, it is also noted that certain this compound derivatives can induce parkinsonism-like symptoms, indicating a complex structure-activity relationship that requires careful consideration in drug design nih.gov.
Antiglycation Activity
This compound derivatives have been investigated for their potential to inhibit glycation, a non-enzymatic reaction between reducing sugars and proteins or lipids that leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases.
A study focused on the synthesis and evaluation of a series of novel imidazo[4,5-b]this compound benzohydrazones for their antiglycation and antioxidant potential researchgate.net. The research found that compounds with di- and trihydroxy substitutions demonstrated good antiglycation activity researchgate.net.
Among the synthesized derivatives, compound 25 was identified as the most potent antiglycation agent, with an IC50 value of 140.16 ± 0.36 µM. This activity was noted to be twice as potent as Rutin, a standard antiglycation agent used for comparison researchgate.net. The study also observed a correlation between the antiglycation activity and the antioxidant properties of these compounds, suggesting that their ability to scavenge free radicals may contribute to their inhibitory effect on glycation researchgate.net.
Another research effort synthesized metal complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) which showed varying degrees of antiglycation activity with IC50 values ranging from 168.23 to 269.0 µM researchgate.net. Furthermore, a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antiglycation activity, with several compounds showing potent activity with IC50 values ranging from 160.2 to 290.17 µM, which was better than the standard drug Rutin (IC50 = 295.09 ± 1.04 µM) researchgate.net. These findings highlight the potential of this compound-based structures in the development of new antiglycation agents.
| Compound Series | Activity | IC50 Value | Key Findings |
| Imidazo[4,5-b]this compound benzohydrazones (Compound 25) | Antiglycation | 140.16 ± 0.36 µM | Twice as potent as the standard, Rutin researchgate.net. |
| Metal complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) | Antiglycation | 168.23-269.0 μM | Showed varying degrees of activity researchgate.net. |
| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives (Compounds 1-6, 8) | Antiglycation | 160.2-290.17 µM | More potent than the standard, Rutin researchgate.net. |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing biologically active molecules. For this compound derivatives, SAR studies explore how chemical modifications to the this compound ring and its substituents influence their biological activity, such as antiproliferative or enzyme inhibitory effects. nih.gov These studies are a key strategy in the development of new therapeutic agents. nih.gov
Research has shown that the antiproliferative activity of this compound derivatives is significantly influenced by the number and position of specific functional groups. nih.gov For instance, the presence and placement of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to enhance the antiproliferative effects of this compound compounds against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or other bulky groups to the this compound structure tends to result in lower antiproliferative activity. nih.gov
In the context of developing specific enzyme inhibitors, SAR studies have been crucial. For example, in the design of Nek2 inhibitors based on an imidazo[1,2-a]this compound scaffold for gastric cancer treatment, a series of derivatives were synthesized to analyze their structure-activity relationships. nih.govdocumentsdelivered.com These investigations led to the identification of compounds with significant inhibitory activity, highlighting the importance of specific substitutions on the this compound ring for achieving desired biological effects. nih.govdocumentsdelivered.com Similarly, comprehensive SAR studies on pyrazolothis compound derivatives have been conducted to understand their activity against enterovirus replication, with variations at four different positions of the molecule being systematically evaluated. acs.org
The key findings from these SAR studies can be summarized as follows:
Enhancing Groups : The introduction of -OMe, -OH, -C=O, and -NH2 groups is often associated with increased biological activity. nih.gov
Detrimental Groups : Halogens and bulky substituents can decrease the desired biological effects. nih.gov
Positional Importance : The specific location of a substituent on the this compound ring is critical for its impact on activity. nih.gov
Table 1: Impact of Functional Groups on the Antiproliferative Activity of this compound Derivatives
Functional Group Effect on Antiproliferative Activity Reference -OMe, -OH, -C=O, -NH2 Enhances activity [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKWQ5o0IWvP2AycbaFEABsDh40yAZRUIj4OSaqxyl-pMHW6i0YwXNLTWZHvQLBPJ1JV0c-wjwwbbZvKraFpEU3uTFuQMS_eZtSINULLjCD0DkenL1PxjGHgzlU_UF0qQ2mkJsmFvhQ7QQSSiK8)] Halogen atoms (Br, Cl, F) Decreases activity [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKWQ5o0IWvP2AycbaFEABsDh40yAZRUIj4OSaqxyl-pMHW6i0YwXNLTWZHvQLBPJ1JV0c-wjwwbbZvKraFpEU3uTFuQMS_eZtSINULLjCD0DkenL1PxjGHgzlU_UF0qQ2mkJsmFvhQ7QQSSiK8)] Bulky groups Decreases activity [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKWQ5o0IWvP2AycbaFEABsDh40yAZRUIj4OSaqxyl-pMHW6i0YwXNLTWZHvQLBPJ1JV0c-wjwwbbZvKraFpEU3uTFuQMS_eZtSINULLjCD0DkenL1PxjGHgzlU_UF0qQ2mkJsmFvhQ7QQSSiK8)]
Optimization of Pharmacokinetic Properties (e.g., solubility, bioavailability, metabolic stability, permeability)
The this compound scaffold is instrumental in optimizing the pharmacokinetic properties of drug candidates. nih.gov Its ability to act as a hydrogen bond acceptor and its influence on lipophilicity and metabolic stability are key factors that medicinal chemists leverage to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Solubility and Permeability: The introduction of a this compound ring into a molecule can significantly enhance its aqueous solubility, a critical factor for bioavailability. nih.govnih.govmdpi.com For example, in the development of antileishmanial compounds, replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent led to greatly improved aqueous solubility and high gastrointestinal permeability. mdpi.com Studies on this compound-based non-catalytic site integrase inhibitors (NCINIs) have also demonstrated that these compounds can exhibit favorable permeability in Caco-2 assays along with excellent aqueous solubility. nih.gov The strategic placement of the nitrogen atom in the this compound ring allows it to form hydrogen bonds, which can improve interactions with aqueous environments.
Metabolic Stability: Pyridone structures, a class of this compound derivatives, are known to impact the metabolic stability of drug molecules. nih.gov The this compound ring itself can influence a drug's metabolism; for instance, in the antihistamine loratadine, the this compound ring makes the adjacent phenyl ring more susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. pharmablock.com By modifying the this compound scaffold, researchers can block potential sites of metabolism, thereby increasing the drug's half-life and duration of action. pharmablock.com In studies of antileishmanial imidazo[1,2-a]this compound derivatives, modifications at specific positions were made to improve microsomal stability. mdpi.com Similarly, certain this compound-based NCINIs have shown low levels of hepatic clearance in human and rat hepatocyte incubations, indicating good metabolic stability. nih.gov
Table 2: Role of this compound Derivatives in Pharmacokinetic Optimization
Pharmacokinetic Property Effect of this compound Moiety Example Reference Aqueous Solubility Increases solubility through hydrogen bonding and polarity. Replacement of a 4-chlorophenylthioether with a pyridin-4-yl group in an antileishmanial compound improved solubility. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf56Q32FZQvGxW-5TNKbdP9idChCyXkIDmFbkFxWSELZ1H7iOGTK1ax7gHZpiDP7msXAUel5HX0xM3nBjG9TiQ6d55PTq08X3mes7NjFgFd5lnNI72BgqfQZp43EfmUM5kezIb)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAmg3j7lGp6ISZN_AuEdwL32cXOp4tly2f_eF2J2FW_HsKOdghIkOwDZDmnRsKiJm-n3CpLoUpB0xEiH3EBzjZUcx-RvtzDOZE_RTxx4mKLo8ZsCt6Em4dPMMQqhmmd-mg0g%3D%3D)] Bioavailability Can be improved by enhancing solubility and permeability. Optimization of pyrido[3,2-d]pyrimidine HCV inhibitors by lowering polar surface area and increasing lipophilicity. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3rIelI9CcT_0Zu2gbWDuVll6t9WIx-ABNFozWFwtls83CkXXBJ_KElIBlqk23CS94cTQzunupCeGDz5V7fwPtplXSHUrhx2cCuh7dTPzeRmlc6lDkbg3M_Fw2gLbQOyNmY9yCSLuujT-p01U%3D)] Metabolic Stability Can be enhanced by blocking metabolic sites. The 8-chlorine atom in loratadine blocks a probable site of metabolism. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf56Q32FZQvGxW-5TNKbdP9idChCyXkIDmFbkFxWSELZ1H7iOGTK1ax7gHZpiDP7msXAUel5HX0xM3nBjG9TiQ6d55PTq08X3mes7NjFgFd5lnNI72BgqfQZp43EfmUM5kezIb)][ pharmablock.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSoFvuWgaMBFi1SmLyPSkCxNYILlQxHX2uApZEd_FfEEKC5pIvn0wd0OZXVsbeHpP1thJp4_z_qIXocYcJsiBsW5GvKVpNXyEr0tC7M1mkaNA2eSK9vd5lSpg1hwrClfrk22W0IF-Uaq3DfCeH_A%3D%3D)] Permeability Can be favorably influenced by the this compound structure. This compound-based NCINIs showed favorable permeability in Caco-2 assays. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVEwn79IE-kCvEAitmY5Bp6IyWBbncuEIJV4Ie1aNgvW79lfSVDDGLaB-SrNdN0gi1prmHhX8SqOrGpxLurwo5-ISOb7_F6tC2xjaBhB4Zjj1rOOr5RTy9iGDAQXBuyhLsnEHRSzUv9WFmIeY%3D)]
Role in Drug Design (e.g., bioisostere of amides, amines)
In drug design, the this compound ring frequently serves as a bioisostere, which involves substituting one group of atoms with another that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. mdpi.com The this compound moiety is often used as a bioisostere for phenyl rings, amides, and other nitrogen- or oxygen-containing heterocycles. nih.gov
The replacement of a phenyl ring with a this compound ring, known as a "phenyl-pyridyl switch," is a common strategy in medicinal chemistry. pharmablock.com This substitution can have a profound impact on the physicochemical properties of a molecule. pharmablock.com For example, this compound's nitrogen atom can act as a hydrogen bond acceptor, a feature not present in a phenyl ring, which can lead to improved binding affinity with a biological target. pharmablock.commdpi.com Furthermore, the electron-deficient nature of the this compound ring can alter the metabolic profile of a drug, potentially fixing liabilities associated with cytochrome P450 metabolism. pharmablock.com
Pyridones, which are derivatives of this compound, have been employed as bioisosteres for amides and phenols. nih.gov They can function as both hydrogen bond acceptors and donors, mimicking the properties of an amide group. nih.gov This bioisosteric replacement can improve a drug's pharmacokinetic properties, such as lipophilicity and aqueous solubility. nih.gov Additionally, 2-difluoromethylthis compound has been shown to be an effective bioisosteric replacement for this compound-N-oxide in the development of quorum sensing inhibitors, leading to enhanced activity. rsc.org The use of this compound as a bioisostere is a versatile tool for the rational modification of lead compounds, aiming to improve affinity, efficacy, and druggability while potentially reducing toxicity. mdpi.com
Agrochemicals (Herbicides, Insecticides, Fungicides)
This compound-based compounds are integral to the agricultural industry, serving as active ingredients in a wide range of pesticides, including herbicides, insecticides, and fungicides. chempanda.comresearchgate.netnih.gov The this compound ring is a significant scaffold in the development of new agrochemicals, and its strategic incorporation can enhance the efficacy of these products. researchgate.net
Herbicides: this compound is a key component in the synthesis of widely used herbicides such as paraquat (B189505) and diquat. chempanda.com Another important class of this compound-based herbicides are the auxin mimics, which include aminopyralid and florpyrauxifen-benzyl. researchgate.net These compounds selectively target broadleaf weeds. chempanda.com
Insecticides: Many modern insecticides are derived from this compound. Imidacloprid, the most widely used insecticide globally, is a chloronicotinyl compound containing a this compound ring. chempanda.com The first step in the production of the insecticide chlorpyrifos (B1668852) involves the chlorination of this compound. chempanda.com Research into this compound derivatives continues to yield new insecticidal compounds with unique spectra of activity. chempanda.comnih.gov
Fungicides: this compound derivatives are also used to create fungicides. For instance, pyrithione-based fungicides are synthesized from this compound. chempanda.com The fungicide coumoxystrobin, which contains a this compound moiety, has shown remarkable efficacy in managing diseases like cucumber downy mildew. researchgate.net
Table 3: Examples of this compound-Based Agrochemicals
Agrochemical Type Compound Name Application Reference Herbicide Paraquat Broad-spectrum weed control [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)] Herbicide Diquat Broad-spectrum weed control [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)] Herbicide Aminopyralid Control of broadleaf weeds in grasslands [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5ZrCu11b5-xwwggvzp43AAsFGJRRMjgdU11awJYhafm2o6rTBXHfKR5LhYXcoJJLRhIThDi6amvWzc6IWGnNao58aLTMu94PlIfoty48GYoveeRj9cXWn2NIdQQt73foq30zuYd_upJrDaoWSWEQHztu_bnPlS0jm-h7ZcoF1hdG_hFypv0uuZylySFK5rKyZTJOrdbS24LDflsRjvlm88kMVnvUpX4M%3D)] Insecticide Imidacloprid Systemic insecticide for crop protection [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)] Insecticide Chlorpyrifos Control of various insect pests [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)] Fungicide Pyrithione Control of fungal diseases [ chempanda.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXb2QpMk5CboNUZsYn5KtLlGf6JRONjWEMd-HxyCysYIjBcT9nGBW7ao999cDsoMUIOr7UntPaZY3pZ3kN4HisOj_wP6aIm4sqdbeqAGtxc_YUhaI7aBqHsPrjlFtPx2lC9DvrVZrs0i-QIHxQ)] Fungicide Coumoxystrobin Management of cucumber downy mildew and apple tree rot [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjx9GIPWySf-wC7VB5haznIWAj_IhaTkTDoALZtbHHpujB1CX38lxPCfoAE9mPZAVSALrlRKeJw4fMc6GqGfeY2XZJP9CcTC8BIOEVryC3SPdcr_Svp9naZWlrKdhVbBa6NvqKafJCKG63PJCVod5CpxCh0dqgXFqkJq3tFk0LrTKdiPjg2EdcHmwIlk8xV5mqY016YNJXTCLSmhcmkNgwBIj74VemG7vIE-L1g7AnEZ6yAqQsO83M0BLWosCXDpYtuuBjdw%3D%3D)]
Materials Science
The unique electronic and structural properties of the this compound ring make its derivatives highly valuable in the field of materials science. nih.gov These compounds are utilized in the development of functional nanomaterials as well as conductive and optical materials for various technological applications. nih.govrsc.org
Functional Nanomaterials
This compound derivatives have diverse applications in the creation of functional nanomaterials. nih.gov They can be used to functionalize carbon nanotubes (CNTs), creating N-decorated nanomaterials with tailored properties. acs.orgcnr.it For instance, chemically functionalizing multi-walled carbon nanotubes with this compound groups can produce effective metal-free catalysts for the oxygen reduction reaction (ORR) in alkaline environments. acs.orgcnr.it The electronic properties of these N-containing groups can be easily tuned, which allows for the rational design of more active catalysts. acs.org
This compound derivatives are also employed in the synthesis of magnetic nanoparticles, which have applications in catalysis. nih.govrsc.org These magnetic nanocatalysts can be used in multicomponent reactions for the synthesis of other this compound derivatives and are easily recoverable due to their magnetic properties. nih.govrsc.org The interaction of this compound and its derivatives with silver nanoparticles has also been studied to understand their application as Raman reporters in surface-enhanced Raman spectroscopy (SERS). acs.org
Conductive and Optical Materials
In the realm of optoelectronics, this compound derivatives are extensively used due to their charge-transporting and light-emitting properties. rsc.org They are particularly suitable as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs), where they can improve current efficiency, external quantum efficiency, and thermal stability. rsc.orgrsc.org The frontier energy levels of these materials can be controlled by modifying the aromatic π-conjugated moieties attached to the this compound unit, which allows for the optimization of electron injection and transport. rsc.org
This compound-based compounds are also utilized as hole-transporting materials (HTMs) in perovskite solar cells, contributing to improved power conversion efficiency and device stability. rsc.org The incorporation of a nitrogen atom into polycyclic aromatic structures can enhance their optical and electronic properties, making them suitable for applications such as fluorescent sensors. mdpi.com For example, certain this compound-based small-molecule fluorescent probes have been developed as optical sensors. mdpi.com Furthermore, pyrene-pyridine integrated systems have been designed as hole-transporting materials for solution-processed OLEDs, demonstrating stable performance with reduced efficiency roll-off. nih.gov
Advanced Coatings and Composites
The chemical stability and reactivity of the this compound ring are leveraged in the formulation of advanced coatings and composites. This compound derivatives are used to enhance the performance and longevity of protective layers on various substrates. For instance, Poly(4-vinylthis compound) (P4VP) is utilized in anti-corrosive coatings . The nitrogen atom in the this compound ring can interact with metal surfaces, improving adhesion and forming a protective barrier against corrosive agents.
Research has also explored the use of this compound derivatives to improve the effectiveness of protective polymer coatings on metals chemicalbook.com. These compounds can be incorporated into coating formulations to passivate metal surfaces, thereby inhibiting oxidation and degradation processes. For example, studies on dye-sensitized solar cells have investigated the effects of adsorbed this compound derivatives on titanium dioxide (TiO2) surfaces, a common material in coatings. While the primary goal was to improve solar cell efficiency, the research provides insights into how this compound derivatives interact with metal oxide surfaces. It was found that adsorbed t-butylthis compound can physically block access of molecules to the electrode surface, a mechanism that can be applied to prevent corrosive substances from reaching a metal substrate in a coating context nih.gov. The favorable shifts in electrochemical potential engendered by such organic surface modifiers are often additive with inorganic coatings like alumina, suggesting a multi-faceted approach to surface protection nih.gov.
Polymers (e.g., Polyvinylthis compound, Carbazole-Pyridine Copolymers)
In polymer science, this compound-containing polymers represent a significant class of materials with a wide range of applications stemming from the unique properties of the this compound unit.
Polyvinylthis compound (PVP) , particularly Poly(2-vinylthis compound) (P2VP) and Poly(4-vinylthis compound) (P4VP), are functional polymers widely investigated for various uses researchgate.netresearchgate.net. P4VP, a cationic polymer, possesses this compound functional groups that facilitate strong interactions with acids, metal ions, and hydrogen-bond donors polysciences.com. This makes it highly useful in functional coatings and for surface modification, where it can enhance adhesion and chemical resistance polysciences.com. The basicity and coordinative ability of the this compound nitrogen allow PVP domains in block copolymers to act as polydentate ligands for metal ions or nanoparticles, opening up applications in catalytic, electronic, and conductive materials acs.org.
Carbazole-Pyridine Copolymers are a class of polymers that have garnered significant interest for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). These copolymers are designed to combine the excellent hole-transporting properties of carbazole units with the electron-transporting characteristics of this compound moieties beilstein-journals.org. This combination of functionalities within a single polymer chain is advantageous for creating efficient and stable light-emitting devices.
The synthesis of these copolymers can be achieved through various methods, including a modified Chichibabin reaction, which offers a simpler and more economical route compared to methods requiring costly catalysts beilstein-journals.orgnih.gov. The resulting polymers are often highly soluble in common organic solvents, which is a crucial property for processing and device fabrication via techniques like spin coating beilstein-journals.org. Research has focused on synthesizing copolymers with different feed molar ratios of carbazole and this compound-containing monomers to tune their electrochemical and optical properties for specific applications, such as electrochromic devices mdpi.com. The donor-acceptor-donor (D-A-D) configuration, where two carbazole groups are linked by a this compound core, is particularly effective for narrowing the polymer's band gap mdpi.com.
| Polymer Type | Key Monomers | Primary Properties | Key Applications |
| Polyvinylthis compound (PVP) | 2-Vinylthis compound or 4-Vinylthis compound (B31050) | Cationic nature, metal coordination, basicity | Functional coatings, surface modification, catalysts, ion-exchange polysciences.com |
| Carbazole-Pyridine Copolymers | Carbazole derivatives, this compound derivatives | Hole and electron transport, luminescence, thermal stability | Organic Light-Emitting Diodes (OLEDs), electrochromic devices beilstein-journals.orgnih.govmdpi.com |
Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable OLEDs relies heavily on the performance of their constituent materials, including the hole-transporting layer (HTL). This compound derivatives have emerged as a promising class of materials for this purpose. Rationally designed this compound-based molecules can exhibit excellent hole extraction and transport capabilities nih.govacs.org.
Researchers have developed series of functional this compound-appended pyrene (B120774) derivatives as hole-transporting materials (HTMs). In these molecules, the pyrene unit acts as a donor and the this compound unit as an acceptor nih.govacs.org. By modifying the peripheral functional groups on the this compound scaffold, it is possible to fine-tune the material's electro-optical properties nih.gov. These materials are designed to have suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) to ensure efficient hole injection from the anode (like indium tin oxide) into the light-emitting layer nih.govacs.org. Furthermore, high triplet energy is a crucial characteristic for HTMs in phosphorescent OLEDs (PhOLEDs) to prevent exciton (B1674681) quenching and enhance charge carrier recombination in the emissive layer rsc.orgrsc.org.
A study on pyrene-pyridine integrated systems demonstrated that a device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)this compound (Py-Br) as the HTM achieved a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9% with reduced efficiency roll-off nih.govnih.govacs.org. This highlights the potential of this compound-based materials to create high-performance and stable OLED devices.
| Compound | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Reference |
| Py-Br | 17,300 | 27.6 | 9 | nih.govnih.gov |
| Py-Me | - | - | - | nih.govnih.gov |
| Py-MeO | - | - | - | nih.govnih.gov |
| Py-03 | - | - | - | nih.govnih.gov |
Performance data for Py-Me, Py-MeO, and Py-03 were part of the broader study but Py-Br showed the highest performance.
Fluorescent Materials and Probes
The inherent photophysical properties of the this compound ring, combined with the vast possibilities for chemical modification, make this compound derivatives excellent candidates for the development of fluorescent materials and probes. These materials have applications in sensing, bioimaging, and optoelectronics nih.gov.
This compound-based fluorophores can be synthesized to exhibit fluorescence emission across the visible spectrum. For example, simple fluorophores based on a this compound core have been developed that show emission between 300 and 450 nm, with the exact wavelength being dependent on the solvent and the molecule's chemical structure mdpi.comresearchgate.net. The sensitivity of their fluorescence to the local environment allows them to be used as probes.
A significant application is in the creation of fluorescent chemosensors for detecting various analytes. The fluorescence of these probes can be either "turned on" or "turned off" (quenched) upon binding with a specific ion or molecule. This response provides a direct optical signal for the presence of the target species. For instance, this compound-containing polymers can exhibit strong blue fluorescence, with enhanced thermal stability and solubility achieved through polymer grafting mdpi.com. The design of such probes often incorporates different fluorescence mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), to achieve high sensitivity and selectivity nih.gov.
Analytical Chemistry and Chemosensing
The ability of the this compound nitrogen atom to act as a hydrogen bond acceptor and a coordination site for metal ions is a cornerstone of its application in analytical chemistry. This compound derivatives are extensively used to design and synthesize chemosensors for the selective detection of a wide range of chemical species.
Detection of Ions and Neutral Species
This compound-based fluorescent probes have proven to be highly effective tools for the detection of both charged ions and neutral molecules.
Ion Detection: Fluorescent sensors based on this compound derivatives have been synthesized for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ mdpi.com. The sensing mechanism relies on the coordination of the metal ion with the nitrogen atom of the this compound ring and potentially other donor atoms within the sensor molecule. This binding event alters the photophysical properties of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength mdpi.comresearchgate.net. For example, a this compound-based imine-linked chemosensor demonstrated prominent selectivity towards Pb²⁺ ions among a range of other metal ions researchgate.netnih.gov. Similarly, 2H-pyrrolo[3,4-c]this compound-1,3,6(5H)-trione-based fluorophores have been developed as "turn-off" chemosensors for Fe³⁺ and Fe²⁺ cations acs.org. The selectivity of these sensors can be very high, allowing for the detection of specific ions in complex environmental and biological samples mdpi.com.
| Target Ion | Sensor Type | Detection Principle | Reference |
| Pb²⁺ | This compound-based imine | Fluorescence change | researchgate.netnih.gov |
| Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | 2-amino-pyridine derivative | Fluorescence response | mdpi.com |
| Fe³⁺/Fe²⁺ | 2H-pyrrolo[3,4-c]this compound derivative | Fluorescence quenching ("turn-off") | acs.org |
| Nitrite (NO₂⁻) | 4-(pyrrol-1-yl)this compound | Naked-eye color change | nih.gov |
Neutral Species Detection: Beyond ions, this compound-based probes can detect neutral molecules. Simple this compound-core fluorophores have been successfully used as optical sensors for benzene (B151609) mdpi.comresearchgate.net. In this application, the fluorescence of the probe is quenched upon interaction with benzene molecules. A linear correlation between the emission intensity and the concentration of benzene allows for quantitative analysis. This principle has been applied to the practical problem of detecting fuel adulteration in gasoline, demonstrating the versatility of these chemosensors mdpi.comresearchgate.net.
Environmental Fate and Bioremediation of Pyridine
Biodegradation by Microorganisms
Biodegradation is considered a crucial mechanism for the removal of pyridine from the environment, particularly in water and soil. nih.govcdc.gov this compound can be readily degraded by bacteria to ammonia (B1221849) and carbon dioxide. nih.govwikipedia.org While unsubstituted this compound degrades more rapidly than some substituted derivatives like picoline, lutidine, chlorothis compound, or aminopyridines, many substituted pyridines are also susceptible to biodegradation. researchgate.nettandfonline.comwikipedia.org The recalcitrant nature of the heterocyclic structure of this compound can make it persistent in nature, but bioaugmentation with specific microbes can enhance its removal. deswater.com
Numerous bacterial genera capable of degrading this compound and its derivatives have been identified, including Arthrobacter, Nocardia, Bacillus, Paracoccus, Pseudomonas, Rhodococcus, Shewanella, Alcaligenes, Shinella, Gordonia, Pimelobacter, Achromobacter, and Rhizobium. asm.orgdeswater.comiwaponline.comuludag.edu.tr
Bacterial Degradation Pathways
The biodegradation of this compound can occur via different mechanisms. One proposed pathway involves direct ring cleavage without prior hydroxylation. iwaponline.com Another common pathway involves the hydroxylation of the this compound ring followed by ring opening. iwaponline.com This hydroxylation step can be unusual as it may involve the incorporation of oxygen derived from water. researchgate.nettandfonline.com
Research has revealed detailed enzymatic steps in this compound metabolism in specific bacterial strains. For instance, in Arthrobacter sp. strain 68b, the this compound metabolic pathway involves four enzymatic steps culminating in the formation of succinic acid. asm.orgnih.gov The initial step in this pathway is a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system encoded by the pyrA and pyrE genes. asm.orgnih.gov Subsequent steps involve enzymes encoded by pyrB, pyrC, and pyrD. asm.org
Other proposed pathways include C-2–N ring cleavage, leading to the accumulation of glutarate semialdehyde, and cleavage between C-2 and C-3, yielding a semialdehyde that is then hydrolyzed to formamide (B127407) and succinate (B1194679) semialdehyde. asm.org Different microbial species may exhibit variations in their this compound degradation mechanisms. iwaponline.com
Factors Affecting Degradation Rates (e.g., substituents, adsorption to surfaces)
Several factors influence the rate of this compound biodegradation. The presence and nature of substituents on the this compound ring significantly impact its biodegradability. researchgate.nettandfonline.com Unsubstituted this compound generally degrades more readily than many substituted forms. tandfonline.comwikipedia.org
Adsorption to environmental surfaces, such as soils and sediments, can also affect biodegradation rates. wikipedia.orgresearchgate.net Adsorption reduces the bioavailability of pyridines to microbial degraders, thereby slowing down the degradation process. wikipedia.orgresearchgate.net
Environmental factors such as pH and temperature are critical for microbial degradation of this compound. iwaponline.com Different microorganisms have different optimal temperatures for growth and substrate degradation. iwaponline.com For example, one study showed the highest this compound removal rate at 30 °C, with significantly lower rates at 20 °C. iwaponline.com pH is also crucial, with optimal degradation rates observed within specific ranges (e.g., pH 7.0 for Paracidovorax sp. BN6-4 and pH 7-8 for strain KDPy1). iwaponline.comresearchgate.net High or very low pH values can sharply decrease the degradation rate. iwaponline.com The amount of microbial inoculum also affects the pace and efficiency of degradation, with higher inoculum concentrations generally leading to faster degradation. iwaponline.com High concentrations of this compound itself can also inhibit microbial activity, potentially due to toxic effects on cell membranes or metabolic pathways. iwaponline.com
Photochemical Transformations
Photochemical transformations can play a role in the environmental fate of this compound, particularly in the atmosphere and in aqueous solutions. researchgate.nettandfonline.com this compound is susceptible to photochemical degradation in the vapor phase or in aqueous solution. researchgate.net The UV absorption maximum of this compound is around 256 nm in neutral to acidic aqueous solutions and 249 nm in the vapor phase. researchgate.net
In the atmosphere, degradation generally occurs relatively quickly, likely within less than 2 days, suggesting it is the primary fate of atmospheric this compound. researchgate.net In water, photochemical degradation can occur, and its rate can be influenced by factors such as the presence of hydrogen peroxide. researchgate.net While photochemical degradation alone may be only moderately effective for wastewater treatment, coupling it with biodegradation can accelerate the biotransformation and mineralization of this compound. acs.org UV photolysis of this compound can produce intermediates, such as succinic acid, which can then accelerate subsequent biodegradation steps by providing intracellular electron carriers. acs.org
Interaction with Environmental Surfaces (Soils, Sediments)
This compound interacts with environmental surfaces like soils and sediments. wikipedia.orgresearchgate.netasianpubs.org This interaction, or sorption, is significant as it influences the mobility, bioavailability, and persistence of this compound in the environment. wikipedia.orgresearchgate.net Sorption to surfaces can reduce the availability of this compound for microbial degradation and uptake by other organisms. wikipedia.orgresearchgate.net
This compound can adsorb to a variety of environmentally relevant materials, including clay minerals, zeolites, metal oxides, organic matter, and whole soils. researchgate.net
pH-Dependent Mechanisms (Partitioning, Cation Exchange, Surface Complexation)
The interaction of this compound with environmental surfaces is strongly influenced by pH due to its basic nature (pKa = 5.19 to 5.23). asm.orgnih.govwikipedia.org this compound exists predominantly as the neutral molecule in alkaline conditions (pH > 7) and as the positively charged pyridinium (B92312) ion in acidic solutions. nih.gov
This pH-dependent speciation affects the mechanisms of interaction with surfaces. Ionizable N-heterocyclic compounds like this compound interact with soil and sediment surfaces via multiple pH-dependent mechanisms, including partitioning to soil organic matter, cation exchange, and surface complexation. nih.govwikipedia.org
Adsorption of this compound by clay minerals is generally greatest in acidic pH ranges (e.g., pH 4-5.5) where the pyridinium cation is prevalent, allowing for cation exchange with negatively charged sites on the clay surface. nih.gov Adsorption is often negligible in alkaline solutions. nih.gov Studies have shown that this compound adsorption decreases with increasing pH. iwaponline.commdpi.com At lower pH, the surface of some adsorbents becomes more positively charged, favoring the adsorption of negatively charged species; however, the speciation of this compound itself is also critical. iwaponline.com The strong interaction between the positively charged pyridinium species and negatively charged surface sites contributes to higher adsorption at acidic pH. scirp.org
The extent of adsorption can also be correlated with the organic carbon content of the soil, particularly for the neutral this compound molecule. nih.gov However, the strong interactions this compound can form with phenolic and carboxylic groups in soil organic matter suggest that specific site interactions are important. acs.org
Occurrence in Environmental Media
This compound is present in the environment at low levels, both from natural sources and anthropogenic activities. cdc.goviarc.frcdc.gov Natural sources include certain plants and the breakdown of natural materials. wikipedia.orgiarc.frcdc.gov Anthropogenic sources are primarily industrial, including manufacturing and use as a solvent and intermediate in various products like pesticides, pharmaceuticals, and dyes. wikipedia.orguludag.edu.triarc.frnih.govnih.gov Releases can occur from industrial facilities, coal gasification, oil shale processing, coking plants, and incinerators. cdc.govwikipedia.orgnih.goviarc.fr
While this compound is rarely detected in ambient air, water, or soil except near industrial sources, it has been found in specific locations. nih.govcdc.govcdc.goviarc.fr Trace amounts have been detected in tobacco smoke and in the atmosphere near oil shale processing plants. wikipedia.orgiarc.fr this compound has been found in groundwater near coal gasification sites. wikipedia.orgiarc.fr It is also present in some foods as a result of roasting and canning processes. wikipedia.orgcdc.gov
Data on this compound concentrations in environmental media can be sparse, but reported levels provide some indication of its occurrence. cdc.gov For example, concentrations up to 13 µg/m³ have been measured in the atmosphere at oil shale processing plants, and levels of 53 µg/m³ were found in groundwater near a coal gasification plant. wikipedia.org this compound has also been detected in oil-shale retort waters at concentrations typically ranging from 20–100 mg/L. iarc.fr
Environmental Occurrence Data Examples
| Environmental Medium | Location/Source | Concentration Range | Reference |
| Ambient Air | Near oil shale wastewater facility | 13 µg/m³ | cdc.govwikipedia.orgiarc.fr |
| Groundwater | Near underground coal gasification site, Wyoming | 53 µg/L (53 ppb) | wikipedia.orgcdc.goviarc.fr |
| Oil-shale retort water | Various | 20–100 mg/L (typical) | iarc.fr |
| Surface water | Cuyahoga River, Ohio | Detected (concentration not specified) | nih.gov |
| Soil | Hazardous waste sites | Rarely detected | cdc.govcdc.gov |
This table summarizes some reported occurrences of this compound in different environmental compartments. nih.govcdc.govwikipedia.orgcdc.goviarc.fr
Industrial Releases (Steel Manufacture, Oil Shale Processing, Coal Gasification, Coking Plants)
This compound is released into the environment from various industrial activities why.grwikipedia.orgwhitbylobsterhatchery.co.uk. These sources include steel manufacture, processing of oil shale, coal gasification, coking plants, and incinerators why.grwikipedia.orgwhitbylobsterhatchery.co.uk. Historically, coal tar, a source of this compound, was a condensate from coking ovens in the steel industry iarc.fr. This compound and its homologues are produced during coking procedures and are found in the non-condensable gases nih.gov. Oil shale processing effluents have detected this compound at concentrations such as 152 µg/L in one instance iarc.fr. Groundwater near an underground coal gasification site has shown this compound levels of 0.82, 49, and 53 ppb (µg/L) iarc.fr. Atmospheric emissions of this compound from industrial facilities in the United States were approximately 46,325 kg in 1997, according to the Environmental Protection Agency Toxics Release Inventory (TRI) iarc.frnih.gov.
Concentrations of this compound in the atmosphere near industrial sites can vary. The atmosphere at oil shale processing plants can contain this compound concentrations of up to 13 µg/m³ why.grwikipedia.org. Levels of 53 µg/m³ have been measured in groundwater in the vicinity of a coal gasification plant why.grwikipedia.org. Occupational exposure levels in coking plants have ranged from 0.005 to 2.98 mg/m³, in blast furnaces and steel works from 0.005 to 0.135 mg/m³, and in rolling mills and foundries from 0.010 to 0.630 mg/m³ iarc.fr. Personal exposure levels in a Polish carbochemical plant ranged from 0.002 to 0.7 mg/m³ iarc.fr.
Here is a table summarizing some reported this compound concentrations in different industrial settings:
| Industrial Source | Matrix | Concentration Range/Value | Unit | Source |
| Oil Shale Processing Plant | Atmosphere | Up to 13 | µg/m³ | why.grwikipedia.org |
| Coal Gasification Plant | Groundwater | 53 | µg/L | why.grwikipedia.org |
| Oil-shale processing effluents | Effluent | 152 | µg/L | iarc.fr |
| Underground Coal Gasification Site | Groundwater | 0.82, 49, 53 | µg/L (ppb) | iarc.fr |
| Coking Plants | Air | 0.005 - 2.98 | mg/m³ | iarc.fr |
| Blast Furnaces and Steel Works | Air | 0.005 - 0.135 | mg/m³ | iarc.fr |
| Rolling Mills and Foundries | Air | 0.010 - 0.630 | mg/m³ | iarc.fr |
| Polish Carbochemical Plant | Air (personal) | 0.002 - 0.7 | mg/m³ | iarc.fr |
Presence in Tobacco Smoke
This compound has been detected as a component of tobacco smoke iarc.friarc.fr. Trace amounts of up to 16 µg/m³ have been detected in tobacco smoke why.grwikipedia.org. It has been found in tobacco smoke at concentrations of 21–32 µg per cigarette iarc.fr. In indoor air contaminated with cigarette smoke, this compound concentrations as high as 16 µg/m³ have been detected iarc.fr. Mainstream smoke of one cigarette can contain between about 20 and 50 µg of this compound, depending on the tobacco type researchgate.net. This compound is also present in sidestream smoke, often at higher concentrations than in mainstream smoke researchgate.netoup.com. For instance, the aggregate concentration of four potent this compound derivatives (2- and 3-methylthis compound (B133936) and 2- and 3-ethylthis compound) in sidestream smoke from one unfiltered cigarette was 529 µ g/cigarette , compared to 46.8 µ g/cigarette in mainstream smoke oup.com. This compound alkaloids, including nicotine, are present in tobacco smoke and can inhibit the mutagenicity of certain tobacco-related N-nitrosamines nih.gov.
Future Research Directions and Emerging Applications
Development of Novel Pyridine-Based Therapeutic Agents
This compound and its derivatives hold a significant position in medicinal chemistry, serving as a crucial source of clinically relevant agents. rsc.orgresearchgate.net This scaffold has been consistently incorporated into a wide array of FDA-approved drug candidates, attracting considerable attention due to its ease of modification and testing potential within the chemical space. rsc.orgresearchgate.net The characteristic properties of the this compound unit, including its basicity, solubility, hydrogen bond-forming ability, and capacity to act as bioisosteres for amines and amides, contribute to its frequent inclusion in pharmaceuticals and pesticides. rsc.org Replacing portions of drug molecules with a this compound unit can potentially enhance their properties, offering avenues for prodrug design strategies. rsc.org
Future research in this area is expected to yield a larger share of novel this compound-based drug candidates. rsc.org this compound derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties. rsc.orgresearchgate.netarabjchem.orgwisdomlib.org Studies have explored the antimicrobial properties of novel pyrazolo fused this compound complexes and hydroxymethyl-pyrano-based carboxamides. rsc.org Phenyl-based oxadiazoles (B1248032) containing this compound have also shown high antimicrobial activity. rsc.org Research has also focused on the synthesis and evaluation of this compound and fused this compound derivatives for their in vitro anti-tumor action against various malignant cell lines, such as HepG2 (liver) and MCF-7 (breast). arabjchem.org
The unique structural features, lipophilicity, and electronic characteristics of this compound analogs make them advantageous for the development of central nervous system (CNS)-acting drug leads. jchemrev.com The nitrogen atom in the this compound ring can function as a hydrogen bond acceptor or donor, further enhancing binding affinity and selectivity, which is valuable in designing and optimizing drug candidates with improved efficacy, specificity, and pharmacokinetic profiles. jchemrev.com Future research should aim to enhance the selectivity of these compounds, minimize potential side effects, and address individual variabilities. jchemrev.com Advances in understanding the intricate neurochemical pathways involved in anticonvulsant and antidepressant actions will guide the development of more targeted this compound analogs. jchemrev.com Exploring innovative drug delivery systems and combination therapies may also optimize treatment outcomes. jchemrev.com
Exploration of this compound in Advanced Catalytic Systems
This compound and its derivatives are increasingly explored in the development of advanced catalytic systems. Their electron-deficient nitrogen structure facilitates the efficient activation of substrates in various reactions, including alkylation, hydrogenation, and amination. pmarketresearch.com this compound-based catalysts play a critical role in synthesizing specialty chemicals and pharmaceuticals, particularly in the production of heterocyclic compounds. pmarketresearch.com
Emerging areas for this compound catalysts include energy storage systems, where this compound derivatives can stabilize electrolytes in lithium-sulfur batteries. pmarketresearch.com this compound-based catalysts are also being investigated for environmental applications, such as enabling NOx reduction in FCCU flue gas treatment. pmarketresearch.com Water treatment applications have seen growth driven by catalyst-enabled decomposition of chlorinated solvents in groundwater remediation projects. pmarketresearch.com
Technological advancements in catalyst recovery methods are addressing economic and sustainability concerns. pmarketresearch.com Metal-organic framework (MOF) immobilized this compound catalysts have demonstrated high selectivity in Friedel-Crafts acylations, leading to reduced stoichiometric reagent use in specialty chemical synthesis. pmarketresearch.com Future work with pyrazine-functionalized catalysts, for example, will focus on optimizing conditions for photocatalysis in homogeneous multimolecular systems and evaluating methods to immobilize molecular catalysts on electro-active substrates. mdpi.com Ongoing research is focused on identifying and evaluating catalytic intermediates to further optimize photocatalysis by first-row transition-metal-based molecular complexes. mdpi.com this compound-decorated carbon nanotubes have also been successfully employed as metal-free heterogeneous catalysts for the reduction of carbon dioxide to methyl borinate. rsc.org This approach suggests a key role of the carbon nanotube carrier as an electronic reservoir for the this compound active arms, paving the way for future exploitation in sustainable photoelectrocatalytic cells for CO2 conversion. rsc.org
Green and Sustainable Synthesis of this compound Derivatives
Traditional methods for synthesizing pyridines often involve harsh conditions and toxic chemicals, posing environmental and health risks. eurekaselect.com Consequently, there is growing interest in developing green and sustainable approaches for the synthesis of this compound derivatives. eurekaselect.comnih.gov Ionic liquids (ILs) have emerged as promising sustainable alternatives, offering low melting points and negligible evaporation, making them environmentally friendly. eurekaselect.com ILs can function as both solvents and catalysts, and their properties can be tuned to enhance reaction efficiency, yield, and selectivity in this compound synthesis. eurekaselect.com Advancements show that ILs can improve one-pot multicomponent reactions, minimizing waste and enabling milder reaction conditions, thus decreasing energy consumption and hazardous by-product formation. eurekaselect.com Their recyclability further supports cost-effectiveness and green chemistry principles. eurekaselect.com
Various green protocols for creating novel this compound derivatives are being explored, including multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. nih.govmdpi.com These techniques aim to increase the effectiveness of synthetic methods, reduce the use of toxic solvents, decrease the number of synthetic steps, and minimize waste. mdpi.com Research into zirconium-catalyzed sustainable synthesis of biologically active compounds, including pyridines, is also a focus for future research. rsc.org Renewable pyridines can potentially be produced directly from glycerol (B35011) and ammonia (B1221849) through thermo-catalytic conversion processes using zeolites. rsc.org
Expanding Applications in Functional Materials and Optoelectronics
This compound derivatives are increasingly utilized in functional materials and optoelectronics due to their unique structural features and tunable chemical and optical properties. rsc.orgontosight.aimdpi.com They are employed as charge carriers, such as hole-transporting materials (HTMs), in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) to improve power conversion efficiency and stability. rsc.org this compound derivatives can enhance open circuit voltage, film uniformity, and hydrophobicity, contributing to the long-term durability of photovoltaic devices. rsc.org
As electron transporting materials (ETMs) in OLEDs, this compound derivatives can improve current efficiency, external quantum efficiency, and thermal stability. rsc.org This is achieved through high triplet energy to prevent exciton (B1674681) quenching, low operating voltage, and smooth film formation ability. rsc.org The electronic and optical properties of this compound derivatives can be tuned by incorporating aromatic π-conjugated moieties at different positions of the this compound unit, allowing for control over frontier energy levels. rsc.orgnih.gov This control enables deep highest occupied molecular orbital (HOMO) levels for blocking holes/excitons and appropriate lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection. rsc.org
Research is exploring the use of this compound-derived compounds in anti-counterfeiting applications and sensing. bohrium.com this compound-functionalized luminogens have shown the ability to detect metal ions like Mn2+, Ag+, and Fe3+ in water. bohrium.com this compound-based Cu(I) complexes are also being investigated for their photo-physical properties and applications in optoelectronics, such as light-emitting devices (LEDs) and dye-sensitized solar cells (DSSCs), as well as in sensing aliphatic and aromatic gases. tandfonline.com Novel functional this compound-appended pyrene (B120774) derivatives are being studied as HTMs for OLED applications, demonstrating stable performance and reduced efficiency roll-off. acs.org Density functional theory calculations are being used to understand the electronic and optical properties of this compound derivatives, shedding light on their potential applications in optoelectronics. nih.gov Researchers are also developing new strategies for functionalizing this compound in the meta-position, which is expected to boost the development of organic functional materials containing pyridines. uni-muenster.de
In-depth Understanding of this compound's Biological Interactions and Mechanisms of Action
Further research is needed to gain an in-depth understanding of this compound's biological interactions and mechanisms of action. While this compound derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties, the precise mechanisms are still under investigation for many compounds. wisdomlib.orgmdpi.com
Understanding the intricate neurochemical pathways involved in the actions of this compound analogs designed for CNS disorders is crucial for developing more targeted therapies. jchemrev.com Research into the interaction of this compound derivatives with specific biological targets is essential for rational drug design and optimization. For example, studies on anticonvulsant this compound analogs are exploring their action on various receptors, including the enhancement of GABAergic inhibition, inhibition of sodium and calcium channels, modulation of glutamate (B1630785) receptors, enhancement of potassium conductance, and glycine (B1666218) receptor modulation. jchemrev.com Antidepressant action is being investigated through their roles as selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), and NMDA receptor antagonists. jchemrev.com
Investigating the biological activity of metal-based this compound derivatives, including their antioxidant, antimicrobial, and antitumor activities, and identifying promising candidates for further drug development is an ongoing area of research. researchgate.net Exploring the biosynthetic potential of this compound derivatives is also important for the quest for new drugs to tackle challenges like antibiotic resistance. wisdomlib.org
New Methodologies for this compound Analysis in Environmental and Biological Samples
Accurate and sensitive methods for the analysis of this compound in environmental and biological samples are crucial for monitoring exposure, understanding its fate in the environment, and investigating its biological roles. While established methods exist, ongoing research focuses on developing new and improved methodologies. tandfonline.comcdc.gov
Headspace injection gas chromatography (HS-GC) coupled to a mass spectrometer (MS), particularly in tandem mode (MS/MS), is a technique being developed and validated for the quantitative analysis of this compound in environmental matrices like shellfish and sediment. tandfonline.comnortheastfc.uk This method aims to minimize the loss of this compound during sample processing. northeastfc.uk Recoveries between 89-101% have been achieved using this compound d5 for quantification in crustacean tissue. tandfonline.com The method limit of detection (mLOD) and limit of quantification (mLOQ) for crustacean tissue were determined to be 0.0060 mg/kg and 0.020 mg/kg, respectively, while for sediment, they were 0.0023 mg/kg and 0.0076 mg/kg. tandfonline.com This validated method provides a robust tool for assessing this compound levels in these matrices. www.gov.uk
Improvements continue to be made in chromatographic separation and detection techniques for this compound and related compounds in environmental samples. cdc.gov Problems associated with the collection of this compound using sorbent traps followed by thermal desorption are being addressed with techniques like direct purging to a capillary column with whole column cryotrapping. cdc.gov
For biological samples, methods for detecting this compound include tests that measure levels in urine and blood using specialized equipment. cdc.gov High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are techniques used for the measurement of this compound nucleotides (NAD+, NADH, NADP+, and NADPH) in biological samples. nih.govresearchgate.netspringernature.com LC-MS/MS methods, enhanced with heavy isotope-labeled internal standards and carefully crafted protocols, allow for the accurate quantification of these vital metabolites in a wide variety of biological samples. researchgate.netspringernature.com A rapid and sensitive HPLC method with fluorescence derivatization has been developed for measuring oxidized this compound dinucleotides in biological samples. nih.gov
Q & A
Q. Why do this compound-based coordination polymers exhibit conflicting thermal stability in different matrices?
- Analysis : Particle size and interlayer interactions (e.g., π-π stacking in FePyNP vs. hydrogen bonding in FePyTCN) dictate thermal behavior. Powder X-ray Diffraction (PXRD) and BET surface area analysis reveal structural porosity. Smaller particles (<100 nm) exhibit lower Ea due to reduced diffusion barriers during this compound loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
